Carlina oxide
Description
This compound has been reported in Carlina diae with data available.
isolated from roots of Carlina acaulis L.; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-phenylprop-1-ynyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,5-7,10-11H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRHFCVRNWSKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198237 | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-22-7 | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carlina oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Phenyl-1-propyn-1-yl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Carlina Oxide: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carlina oxide, a naturally occurring polyacetylene, has garnered significant interest within the scientific community due to its potent biological activities, including antimicrobial, antitrypanosomal, and insecticidal properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.
Natural Sources of this compound
This compound is predominantly found in the roots of plants belonging to the Asteraceae family. The most significant and widely reported natural source is Carlina acaulis , commonly known as the stemless carline thistle.[1][2][3][4] The essential oil derived from the roots of this plant can contain this compound as its major constituent, with concentrations reported to be as high as 90-99%.[1]
Another notable, albeit less common, source is Carthamus caeruleus , where this compound has also been identified as a major component of its essential oil and hydrosol extracts.[5] While other species within the Asteraceae family may produce related polyacetylenes, Carlina acaulis remains the most commercially and scientifically relevant source for the isolation of this compound.
Quantitative Data on this compound Yield
The yield and purity of this compound obtained from natural sources can vary depending on the plant's geographical origin, harvest time, and the extraction method employed. The following table summarizes the reported quantitative data from the scientific literature.
| Plant Source | Part Used | Extraction Method | Yield (% w/w) | Purity (%) | Reference |
| Carlina acaulis | Dry Roots | Hydrodistillation | 0.87 | 96.0 | [6] |
Experimental Protocols for Isolation and Characterization
The isolation of this compound from its primary natural source, Carlina acaulis roots, typically involves hydrodistillation followed by purification and analytical verification.
Plant Material Preparation
-
Harvesting and Drying: The roots of Carlina acaulis are harvested, thoroughly washed with distilled water, and subsequently air-dried at room temperature.[1]
-
Pulverization: The dried roots are finely powdered using a grinder to increase the surface area for efficient extraction.[7]
Hydrodistillation for Essential Oil Extraction
This process is designed to extract the volatile components, including this compound, from the plant material.
-
Soaking: The powdered roots (e.g., 1 kg) are soaked overnight in distilled water (e.g., 7 L) in a large-volume glass flask.[7]
-
Distillation: The mixture is subjected to hydrodistillation using a Clevenger-type or Deryng apparatus.[1][7] The flask is heated using a heating mantle.
-
Collection: The distillation is continued until no more essential oil is observed condensing in the collection burette.[7] The collected essential oil, rich in this compound, is then separated from the aqueous phase.
Purity and Identity Confirmation
Following isolation, the purity and chemical identity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the isolated compound and to confirm its molecular weight.[1][6]
-
Spectroscopic Analysis:
-
Infrared (IR) and Raman Spectroscopy: These methods are employed to identify the characteristic functional groups present in the this compound molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure of the compound, confirming the identity of this compound.[1][5][6]
-
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound from Carlina acaulis roots.
Conclusion
This technical guide has outlined the primary natural sources of this compound and provided a detailed protocol for its isolation and characterization. The methodologies described, centered on hydrodistillation of Carlina acaulis roots followed by rigorous analytical confirmation, represent the current standard for obtaining this biologically active polyacetylene. For researchers and professionals in drug development, a thorough understanding of these sourcing and purification techniques is crucial for ensuring the quality and consistency of this compound used in preclinical and clinical investigations. The provided data and protocols serve as a foundational resource to support further research into the therapeutic potential of this promising natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. preprints.org [preprints.org]
- 7. 2.1. Essential Oil Extraction and Isolation of this compound [bio-protocol.org]
The Discovery and Enduring Scientific Interest of Carlina Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carlina oxide, a naturally occurring polyacetylene, stands as a significant molecule at the interface of traditional herbal medicine and modern drug discovery. First isolated in the late 19th century, this compound, predominantly found in the roots of Carlina acaulis L., has garnered considerable attention for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and multifaceted biological effects of this compound. It details the experimental protocols for its extraction, isolation, and characterization, and presents a comprehensive summary of its quantitative biological data. Furthermore, this guide visualizes key experimental workflows, offering a valuable resource for researchers investigating its potential applications in the pharmaceutical and agrochemical industries.
Introduction: From Traditional Remedy to Scientific Scrutiny
The story of this compound is deeply rooted in the traditional use of the stemless carline thistle, Carlina acaulis, a plant native to the alpine regions of central and southern Europe. For centuries, the rhizome of this plant was a staple in European herbal medicine, employed as a diuretic, cold remedy, and treatment for skin diseases. This historical use prompted scientific inquiry into its chemical constituents, ultimately leading to the discovery of its major bioactive component.
The Historical Journey of a Potent Polyacetylene
The scientific investigation into the chemical makeup of Carlina acaulis essential oil dates back to the late 19th century. The initial isolation of what would come to be known as this compound was achieved by the German chemist F. W. Semmler in 1889 . His pioneering work laid the foundation for future research into this unique natural product.
While Semmler was the first to isolate the compound, the complete elucidation of its chemical structure as 2-(3-phenylprop-1-ynyl)furan was a gradual process, culminating in the mid-20th century through the application of advancing spectroscopic techniques. Today, its structure is routinely confirmed using modern analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy.
Chemical and Physical Properties
This compound is a polyacetylene, a class of compounds characterized by the presence of one or more triple bonds. Its distinct structure, featuring a furan ring attached to a phenylpropyne chain, is responsible for its characteristic chemical reactivity and biological activity.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-(3-phenylprop-1-yn-1-yl)furan |
| Appearance | Oily liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents; poorly soluble in water |
Natural Occurrence and Biosynthesis
This compound is the principal component of the essential oil extracted from the roots of Carlina acaulis, where it can constitute over 95% of the oil's volume. It has also been identified as a major constituent in the essential oil of Carthamus caeruleus. The biosynthesis of polyacetylenes in plants is a complex process, generally believed to originate from fatty acid precursors through a series of desaturation and other enzymatic modifications.
Isolation and Purification: From Plant to Pure Compound
The extraction and purification of this compound are critical steps for its study and potential application. The general workflow involves obtaining the essential oil from the plant's roots, followed by chromatographic separation to isolate the pure compound.
Experimental Protocol: Isolation of this compound
Objective: To isolate pure this compound from the roots of Carlina acaulis.
Materials:
-
Dried roots of Carlina acaulis
-
Clevenger-type apparatus for hydrodistillation
-
Silica gel for column chromatography
-
n-hexane (analytical grade)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
GC-MS and NMR for analysis
Procedure:
-
Hydrodistillation: The dried roots of Carlina acaulis are subjected to hydrodistillation for several hours using a Clevenger-type apparatus. The essential oil, being less dense than water, is collected.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Column Chromatography: The crude essential oil is loaded onto a silica gel column.
-
Elution: The column is eluted with n-hexane. Fractions are collected systematically.
-
Monitoring: The separation process is monitored by TLC to identify the fractions containing this compound.
-
Solvent Evaporation: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purity Confirmation: The purity and identity of the isolated this compound are confirmed by GC-MS and NMR analysis.
Isolation Workflow for this compound.
Biological Activities and Mechanism of Action
This compound exhibits a remarkable range of biological activities, making it a subject of intense research for its potential applications in medicine and agriculture.
Insecticidal Activity
This compound has demonstrated potent insecticidal properties against a variety of insect pests, including mosquitos (Culex quinquefasciatus) and agricultural pests.[1] Its mechanism of action is thought to involve the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[2] Photosensitization is another proposed mechanism, where the molecule becomes toxic upon exposure to light.[2]
| Target Organism | Assay Type | Result (LC₅₀/IC₅₀) | Reference |
| Culex quinquefasciatus (larvae) | Larvicidal assay | 1.31 µg/mL | [2] |
| Musca domestica | Topical application | - | [1] |
| Bactrocera oleae | Ingestion | LC₅₀ = 1052 ppm | [3] |
Antifungal and Antibacterial Activity
This compound shows significant activity against various fungal and bacterial strains. This has led to investigations into its potential as a natural food preservative and an alternative to chemical fungicides.
| Organism | Activity | Result (MIC) | Reference |
| Penicillium expansum | Antifungal | - | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | - | |
| Streptococcus pyogenes | Antibacterial | - | |
| Pseudomonas aeruginosa | Antibacterial | - | |
| Candida albicans | Antifungal | - |
Cytotoxic and Other Activities
This compound has also been shown to possess cytotoxic effects against certain cancer cell lines. However, its toxicity profile indicates that it should be handled with care, as it can also be toxic to non-target organisms. Additionally, it has demonstrated antitrypanosomal properties.
| Cell Line/Organism | Activity | Result (IC₅₀/LC₅₀) | Reference |
| Human melanoma cells | Cytotoxic | Varies by cell line | |
| Trypanosoma brucei brucei | Antitrypanosomal | IC₅₀ = 1.0 µg/mL |
Synthesis of this compound Analogues
The potent biological activities of this compound have inspired the synthesis of various analogues to explore structure-activity relationships and develop new compounds with enhanced efficacy and selectivity.[1] A common synthetic approach involves a Sonogashira coupling reaction.
General Synthetic Workflow
Synthetic Workflow for this compound Analogues.
Future Perspectives and Conclusion
This compound continues to be a molecule of significant interest. Its potent and diverse biological activities, coupled with its natural origin, position it as a promising lead compound for the development of new insecticides, antifungals, and potentially other therapeutic agents. The challenges of sustainable sourcing and potential toxicity necessitate further research into its synthetic production, the development of safer analogues, and the formulation of delivery systems that enhance its efficacy while minimizing off-target effects. The journey of this compound from a traditional herbal remedy to a modern scientific curiosity underscores the immense potential of natural products in addressing contemporary challenges in health and agriculture.
References
Unveiling the Structure of Carlina Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlina oxide, a naturally occurring polyacetylene found predominantly in the roots of Carlina acaulis, has garnered significant interest within the scientific community.[1][2] This potent bioactive compound exhibits a range of biological activities, including insecticidal, antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising lead compound for the development of novel pharmaceuticals and agrochemicals.[3][4][5][6] This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, detailing the key experimental methodologies, summarizing the critical quantitative data, and visualizing the logical workflows and associated signaling pathways.
Physicochemical and Spectroscopic Data
The definitive structure of this compound, benzyl(2-furyl)acetylene, was established through a combination of spectroscopic analysis and chemical synthesis. The following tables summarize the key quantitative data obtained from various analytical techniques.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Values |
| Infrared (IR) Spectroscopy | C≡C stretching: 2216 cm⁻¹Aromatic C-H stretching: 3086 cm⁻¹Aromatic C=C bending: 1453, 1487, 1494, 1573 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) | δ 7.44–7.38 (m, 2H), 7.33–7.28 (m, 2H), 3.74 (d, J = 2.7 Hz, 2H), 3.03 (s, 1H), 2.49 (s, 3H)[2] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) | δ 160.1, 143.2, 137.7, 137.5, 129.8, 120.6, 114.5, 114.0, 112.5, 110.9, 92.0, 73.2, 55.5, 26.1 |
| Mass Spectrometry (MS) | m/z = 212 (M⁺, 100%), 181, 169, 152, 127, 115, 51 |
Experimental Protocols
The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its isolation from natural sources to its chemical synthesis for ultimate confirmation.
Isolation and Purification of this compound
This compound is primarily isolated from the roots of Carlina acaulis. The general workflow for its extraction and purification is outlined below.
A detailed protocol for this process is as follows:
-
Plant Material Preparation: Dried roots of Carlina acaulis are ground into a fine powder.[7]
-
Hydrodistillation: The powdered root material is subjected to hydrodistillation using a Clevenger-type apparatus for several hours to extract the essential oil.[7]
-
Isolation: The collected essential oil, which is rich in this compound, is then subjected to silica gel column chromatography.[8]
-
Purification: Elution with n-hexane allows for the separation of this compound from other components of the essential oil, yielding the pure compound.[8]
Spectroscopic Analysis
The purified this compound is then subjected to a battery of spectroscopic analyses to determine its chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their chemical environments.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in identifying structural motifs.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[9]
Chemical Synthesis for Structural Confirmation
The definitive proof of the proposed structure of this compound is achieved through its total chemical synthesis. A common synthetic route is the Sonogashira coupling.
A general protocol for the synthesis of this compound analogues involves a three-step process:
-
Synthesis of Substituted Benzyl Bromides: Commercially available or synthesized substituted benzyl bromides serve as the starting materials.[2]
-
Formation of the Terminal Alkyne: The benzyl bromide is reacted to form a terminal alkyne.[10]
-
Sonogashira Coupling: The terminal alkyne is then coupled with 2-bromofuran in the presence of a palladium catalyst and a copper(I) co-catalyst to yield this compound.[2][10] The spectroscopic data of the synthetic product is then compared with that of the natural isolate to confirm the structure.
Biological Activity and Signaling Pathways
Recent research has begun to unravel the molecular mechanisms underlying the biological effects of this compound. Studies have shown that this compound can induce apoptosis and necrosis in various cell lines.[11] One of the key findings is its ability to modulate cellular signaling pathways.
Specifically, this compound has been observed to decrease the expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2).[3][4] These kinases are central components of signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these pathways, this compound can exert its cytotoxic and anti-proliferative effects.
Furthermore, this compound has been shown to modify the expression of Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein.[3][4][12] This suggests that this compound may have immunomodulatory properties, a finding of significant interest in the field of oncology and immunology.
Conclusion
The chemical structure of this compound has been unequivocally established through a combination of rigorous spectroscopic analysis and total chemical synthesis. This in-depth understanding of its molecular architecture is the foundation for further research into its diverse biological activities. The elucidation of its effects on key cellular signaling pathways, such as the AKT/ERK and PD-L1 pathways, opens up exciting new avenues for the development of this compound and its derivatives as therapeutic agents and other valuable chemical products. This guide provides a comprehensive technical overview to support and inspire future research and development in this promising area.
References
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.1. Essential Oil Extraction and Isolation of this compound [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Putative Biosynthesis Pathway of Carlina Oxide in Carlina acaulis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Carlina oxide, a potent polyacetylene found in the roots of Carlina acaulis, has garnered significant interest for its diverse biological activities, including antimicrobial and insecticidal properties. This technical guide provides a comprehensive overview of the current understanding of its biosynthesis. While the complete pathway in Carlina acaulis has not been fully elucidated, this document outlines a putative biosynthetic route based on established knowledge of polyacetylene formation in the Asteraceae family. This guide includes a proposed enzymatic pathway, quantitative data on the chemical composition of Carlina acaulis essential oil, detailed experimental protocols for relevant analytical and biochemical studies, and visualizations of the proposed pathway and experimental workflows to facilitate further research and drug development endeavors.
Introduction
Carlina acaulis L., commonly known as the stemless carline thistle, is a plant belonging to the Asteraceae family with a history of medicinal use in Europe.[1] The essential oil extracted from its roots is predominantly composed of this compound, a polyacetylene responsible for many of its biological activities.[2][3] Polyacetylenes are a class of secondary metabolites characterized by the presence of one or more carbon-carbon triple bonds, and they are known to be derived from fatty acid precursors.[4] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the available scientific literature to present a putative biosynthesis pathway, alongside relevant data and methodologies to aid researchers in this field.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of polyacetylenes in the Asteraceae family is known to originate from C18 fatty acids, primarily oleic acid and linoleic acid.[2][4] The formation of the characteristic triple bonds is catalyzed by a series of desaturase and acetylenase enzymes.[5] Although the specific enzymes in Carlina acaulis have not been characterized, a putative pathway can be proposed based on studies in related species.[2][4][5]
The initial step is the conversion of oleic acid to linoleic acid by a Δ12-fatty acid desaturase (FAD2).[5] Subsequently, a specialized acetylenase, a divergent form of FAD2, is thought to catalyze the introduction of a triple bond, leading to the formation of crepenynic acid, a key intermediate in polyacetylene biosynthesis.[5][6] Further desaturations and modifications, likely involving additional desaturases and other enzymes, would then lead to the formation of this compound. The final steps would involve the formation of the furan ring and the phenyl group, though the precise mechanisms for these transformations in the context of polyacetylene biosynthesis are still under investigation.
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
While specific quantitative data on the kinetics of the biosynthetic enzymes and the concentrations of pathway intermediates in Carlina acaulis are not available in the current literature, several studies have quantified the composition of the essential oil from its roots. This data highlights the prominence of this compound.
| Compound | Percentage in Essential Oil | Reference(s) |
| This compound | >95% | [7] |
| Benzaldehyde | <1% | [7] |
| ar-Curcumene | <1% | [7] |
| β-Sesquiphellandrene | <1% | [7] |
| α-Zingiberene | <1% | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on general techniques used in the study of plant secondary metabolite biosynthesis.
Extraction and Quantification of this compound and Precursors
Objective: To extract and quantify this compound and potential fatty acid precursors from Carlina acaulis root tissue.
Materials:
-
Carlina acaulis root material (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane or diethyl ether (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound standard
-
Oleic acid and linoleic acid standards
Procedure:
-
Freeze fresh root tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extract the powdered tissue with hexane or diethyl ether (e.g., 1 g of tissue in 10 mL of solvent) by sonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 3,000 x g for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more and pool the supernatants.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
Resuspend the dried extract in a known volume of hexane for GC-MS analysis.
-
For fatty acid analysis, a derivatization step (e.g., methylation with BF3-methanol) is required before GC-MS analysis.
-
Prepare a calibration curve using the respective standards to quantify the compounds of interest.
-
Analyze the samples by GC-MS, comparing retention times and mass spectra with the standards for identification and quantification.
Enzyme Assays for Fatty Acid Desaturases and Acetylenases
Objective: To assay the activity of fatty acid desaturases and acetylenases from Carlina acaulis root microsomes.
Materials:
-
Carlina acaulis root tissue
-
Extraction buffer (e.g., 100 mM potassium phosphate pH 7.2, 10% (v/v) glycerol, 2 mM DTT, 1 mM EDTA, 1 mM PMSF)
-
Microsome isolation buffers
-
Radiolabeled substrates (e.g., [1-14C]oleic acid, [1-14C]linoleic acid)
-
Co-factors (NADH or NADPH)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Homogenize fresh root tissue in ice-cold extraction buffer.
-
Isolate microsomes by differential centrifugation.
-
Resuspend the microsomal pellet in a suitable assay buffer.
-
Set up the enzyme reaction mixture containing the microsomal protein, radiolabeled substrate, and co-factors.
-
Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific time.
-
Stop the reaction by adding a solution of KOH in methanol.
-
Saponify the lipids and extract the fatty acids.
-
Separate the fatty acid products by argentation TLC or reverse-phase HPLC.
-
Quantify the radioactivity in the product spots/peaks using a scintillation counter to determine enzyme activity.
Conclusion and Future Perspectives
The biosynthesis of this compound in Carlina acaulis is a complex process that is yet to be fully unraveled. The putative pathway presented in this guide, based on the well-established biosynthesis of polyacetylenes in the Asteraceae family, provides a solid foundation for future research. The key to a complete understanding lies in the identification and characterization of the specific enzymes involved, particularly the desaturases and acetylenases, in Carlina acaulis. The application of modern 'omics' technologies, such as transcriptomics and proteomics, coupled with targeted biochemical assays, will be instrumental in identifying the genes and enzymes responsible for each step of the pathway. Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental knowledge of plant secondary metabolism but also open up avenues for its sustainable production through metabolic engineering, thereby facilitating its development as a valuable pharmaceutical or agrochemical agent.
References
- 1. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Properties of two multifunctional plant fatty acid acetylenase/desaturase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carlina Oxide: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlina oxide, a naturally occurring polyacetylene, is a principal bioactive constituent of various plants, notably from the Carlina and Carthamus genera within the Asteraceae family.[1] Historically used in traditional medicine, recent scientific inquiry has unveiled its significant potential in diverse fields, including antimicrobial, insecticidal, and cytotoxic applications. This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its relevance to research and drug development.
Physical and Chemical Properties
This compound, with the chemical name 2-(3-phenyl-1-propyn-1-yl)furan, possesses a unique molecular structure that dictates its physicochemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Appearance | Colorless to yellowish oil | [3] |
| Boiling Point | 299.6 °C at 760 mmHg | [4] |
| Density | 1.1 g/cm³ | [4] |
| Solubility | Insoluble in water, soluble in organic solvents like acetone and DMSO. | [5][6] |
| CAS Number | 502-22-7 | [2] |
Spectral Data
The structural elucidation and identification of this compound are primarily achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete assigned peak list is not consistently reported across the literature, 1H and 13C NMR spectroscopy are routinely used to confirm the identity of isolated or synthesized this compound.[1][5][7] The spectra are consistent with the proposed structure of 2-(3-phenyl-1-propyn-1-yl)furan.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3086 | C-H Aromatic (Ar) stretching |
| ~2216 | C≡C Alkyne stretching |
| ~1573, 1494, 1487, 1453 | C=C Aromatic (Ar) bending |
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at m/z 182. The fragmentation pattern is consistent with the structure of 2-(3-phenyl-1-propyn-1-yl)furan.[7]
Experimental Protocols
Isolation of this compound from Carlina acaulis
A common method for obtaining this compound is through hydrodistillation of the roots of Carlina acaulis.[3]
Methodology:
-
Plant Material Preparation: Dried roots of Carlina acaulis are finely powdered.
-
Hydrodistillation: The powdered root material is suspended in water and subjected to hydrodistillation for several hours using a Clevenger-type apparatus.
-
Extraction: The collected essential oil, rich in this compound, is separated from the aqueous phase.
-
Purification: Further purification of this compound from the essential oil can be achieved using silica gel column chromatography with a non-polar eluent such as n-hexane.[3]
-
Characterization: The purity and identity of the isolated this compound are confirmed by GC-MS, NMR, and IR spectroscopy.
Chemical Synthesis of this compound
The chemical synthesis of this compound and its analogs has been developed to overcome the limitations of natural sourcing. A common synthetic strategy involves a three-step process culminating in a Sonogashira coupling reaction.[3]
Workflow for the Synthesis of this compound:
General Protocol for Sonogashira Coupling (Step 3):
-
Reaction Setup: To a dried reaction flask under an inert atmosphere, add the aryl halide (e.g., 2-bromofuran), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Addition of Base and Alkyne: Add an amine base (e.g., triethylamine) and the terminal alkyne (e.g., phenylpropyne).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, with its cytotoxic and pro-apoptotic effects being of significant interest in drug development.
Cytotoxicity and Apoptosis
Studies have demonstrated that this compound induces apoptosis and necrosis in various cell lines, including human melanoma cells. This pro-apoptotic effect is associated with the downregulation of key survival signaling pathways.
Inhibition of AKT and ERK Signaling
A key mechanism underlying the cytotoxic effects of this compound is its ability to decrease the expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2). Both AKT and ERK are critical kinases in signaling pathways that promote cell proliferation, survival, and differentiation. Their downregulation by this compound leads to the induction of apoptosis.
Signaling Pathway of this compound-Induced Apoptosis:
The downregulation of AKT and ERK signaling by this compound likely disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade and ultimately, programmed cell death.
Conclusion
This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities. Its ability to induce apoptosis through the inhibition of key survival signaling pathways, such as AKT and ERK, makes it a molecule of interest for further investigation in the context of drug discovery and development, particularly in the field of oncology. The availability of both isolation and synthetic protocols facilitates its accessibility for research purposes. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Carlina Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Carlina oxide, a naturally occurring polyacetylene with significant biological activities. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound, chemically known as 2-(3-phenylprop-1-yn-1-yl)furan, is a polyacetylene found in the essential oil of Carlina acaulis. Its chemical structure is characterized by a furan ring linked to a phenylpropyl group via an acetylene bond.
Molecular Formula: C₁₃H₁₀O
Molecular Weight: 182.22 g/mol
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹³C NMR Spectroscopic Data of this compound
| Atom | Chemical Shift (δ) ppm |
| CH | 126.7 |
| Phenyl (2C) | 127.9 |
| Phenyl (2C) | 128.6 |
| C | 135.9 |
| C | 137.3 |
| CH | 142.9 |
Note: A complete, assigned ¹H NMR and detailed ¹³C NMR data set with coupling constants is not consistently available across public sources. The data presented is a compilation from available literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 2: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3086 | C-H Aromatic stretching |
| 2216 | C≡C Acetylenic stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 183.07 | [M+H]⁺ |
Note: Detailed fragmentation analysis of this compound is not extensively reported in the available literature.
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a Bruker Avance 400 Ultrashield spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is often performed using a Hewlett-Packard GC/MS 6890N system operating in electron ionization (EI) mode at 70 eV. This technique allows for the separation of components in a mixture followed by their mass analysis.
Signaling Pathway
Recent studies have begun to elucidate the mechanism of action of this compound, particularly its effects on cancer cell lines. Research has indicated that this compound can modulate key signaling pathways involved in cell proliferation and survival.[1]
One study demonstrated that this compound leads to a decrease in the expression of AKT and extracellular signal-regulated kinase 1/2 (ERK1/2).[1] These kinases are crucial components of signaling cascades that promote cell growth, survival, and differentiation. The downregulation of AKT and ERK1/2 by this compound suggests a potential mechanism for its observed cytotoxic and pro-apoptotic effects.
Conclusion
This technical guide provides a summary of the currently available spectroscopic data for this compound and initial insights into its mechanism of action. The presented data serves as a valuable resource for researchers engaged in the study and development of this promising natural product. Further investigations are warranted to fully characterize its spectroscopic properties and to further elucidate its biological activities and therapeutic potential.
References
The Enigmatic Abundance of Carlina Oxide: A Technical Guide to its Natural Variability in Plant Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlina oxide, a potent polyacetylene, stands as the predominant constituent of the essential oil derived from the roots of Carlina acaulis and has also been identified in other Carlina species.[1] Its significant biological activities, ranging from insecticidal to cytotoxic effects, have positioned it as a compound of high interest for researchers in drug development and crop protection.[2][3] This technical guide delves into the natural variability of this compound in plant populations, presenting quantitative data, detailed experimental protocols, and an exploration of the biosynthetic and signaling pathways that govern its production and activity.
Quantitative Variability of this compound
The concentration of this compound exhibits significant variability depending on the plant species, cultivation conditions, and the specific plant part analyzed. The most striking feature is its exceptionally high concentration in the essential oil of Carlina acaulis roots, often exceeding 90% of the total volume.
Table 1: Concentration of this compound in Carlina Species
| Species | Plant Part | Method of Analysis | This compound Concentration (% of Essential Oil) | Reference |
| Carlina acaulis | Roots | GC-MS | 97.7% | [2] |
| Carlina acaulis | Roots | GC-MS | 96.2% | [4] |
| Carlina acaulis | Roots | GC-MS | 69.52% (in chloroform extract) | [5] |
| Carlina acanthifolia | Roots | GC/MS | 89.36% | [6] |
| Carlina vulgaris | Roots & Aerial Parts | Not Detected | - | [7] |
| Carlina corymbosa | Roots & Aerial Parts | Not Detected | - | [7] |
Table 2: Yield of this compound from Carlina acaulis
| Cultivation/Extraction Method | Plant Material | Yield | Reference |
| Hydrodistillation | Dry roots | 0.82% (w/w) | [8] |
| Hydrodistillation | Dry roots | 0.87% (w/w) | [9] |
Experimental Protocols
Accurate quantification and analysis of this compound are crucial for understanding its natural variability and biological functions. Below are detailed methodologies for its extraction, analysis, and the investigation of its effects on cellular signaling pathways.
Extraction and Isolation of this compound by Hydrodistillation
This protocol describes the extraction of essential oil rich in this compound from Carlina acaulis roots.
Materials:
-
Dried roots of Carlina acaulis
-
Deryng apparatus or similar hydrodistillation unit
-
Distilled water
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Collection vessel
Procedure:
-
Grind the dried roots of Carlina acaulis to a coarse powder.
-
Place a known quantity of the powdered root material into the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the hydrodistillation apparatus according to the manufacturer's instructions.
-
Heat the flask using the heating mantle to initiate boiling.
-
Continue the distillation process for a sufficient duration (typically several hours) to ensure complete extraction of the essential oil.
-
The essential oil, which is immiscible with water, will be collected in the collection vessel.
-
Separate the essential oil from the aqueous phase. The resulting oil is highly enriched in this compound.[3][9]
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound content in essential oil samples.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., DB-5MS)
-
Helium (carrier gas)
GC-MS Parameters (Example): [5]
-
Injector Temperature: 250°C
-
Interface Temperature: 265°C
-
Carrier Gas Flow Rate: 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C for 1 min
-
Ramp 1: Increase to 200°C at a rate of 5°C/min
-
Ramp 2: Increase to 265°C at a rate of 10°C/min
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Mass Spectrometer Ionization: 70 eV
-
Mass Range: 30-625 m/z
Procedure:
-
Prepare a diluted solution of the essential oil sample in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS system.
-
The compounds will be separated based on their volatility and interaction with the column.
-
The mass spectrometer will fragment the eluted compounds, generating a unique mass spectrum for each.
-
Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by library matching.
-
Quantify the relative percentage of this compound by integrating the peak area of the corresponding chromatogram.[2][5]
Analysis of AKT/ERK Signaling Pathway Modulation
This protocol outlines the general steps to investigate the effect of this compound on the AKT/ERK signaling pathway in a cell line, such as the UACC-647 melanoma cell line.[4]
Materials:
-
UACC-647 melanoma cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies against total and phosphorylated AKT and ERK
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture UACC-647 cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specified time period.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of AKT and ERK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of AKT and ERK.[4][10]
Analysis of Programmed Cell Death-Ligand 1 (PD-L1) Expression
This protocol describes a general method to assess the impact of this compound on PD-L1 expression in cells.[4]
Materials:
-
Relevant cell lines (e.g., BJ fibroblasts, UACC-903, UACC-647 melanoma cells)
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (including primers for PD-L1 and a housekeeping gene)
Procedure:
-
Culture the chosen cell lines and treat them with different concentrations of this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA using reverse transcription.
-
Perform quantitative PCR (qPCR) using primers specific for PD-L1 and a reference housekeeping gene.
-
Analyze the qPCR data to determine the relative expression level of PD-L1 mRNA in treated versus untreated cells.[4]
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound is a polyacetylene, a class of secondary metabolites prevalent in the Asteraceae family.[11] The biosynthesis of polyacetylenes originates from fatty acid metabolism. The initial precursor is oleic acid, which is converted to linoleic acid. A key step is the formation of the first triple bond to produce crepenynic acid, catalyzed by a fatty acid acetylenase. Subsequent desaturation and modification steps lead to the diverse array of polyacetylenes found in nature.[12]
The production of polyacetylenes, including likely this compound, is often induced by biotic and abiotic stressors, indicating their role as phytoalexins.[11] Elicitors such as chitosan, salicylic acid, and yeast extract can stimulate the biosynthesis of these compounds in plant cell cultures.[13][14]
Caption: Proposed biosynthetic pathway of this compound.
Signaling Pathways Modulated by this compound
Research into the biological effects of this compound has revealed its ability to modulate key cellular signaling pathways, particularly in the context of cancer cells.
AKT/ERK Pathway: In melanoma cells, this compound has been shown to decrease the expression of AKT kinase and extracellular signal-regulated kinase 1/2 (ERK1/2).[4] These kinases are central components of signaling pathways that regulate cell proliferation, survival, and apoptosis. Inhibition of these pathways can lead to reduced cancer cell viability.
PD-1/PD-L1 Pathway: this compound has also been observed to modify the expression of programmed cell death-ligand 1 (PD-L1) in various cell lines.[4] The interaction between PD-1 on T-cells and PD-L1 on cancer cells is a critical immune checkpoint that cancer cells exploit to evade the immune system. Modulation of PD-L1 expression by natural compounds is an active area of research for cancer immunotherapy.[15]
Caption: Cellular signaling pathways modulated by this compound.
Conclusion
This compound is a naturally abundant polyacetylene with significant potential in various scientific and commercial applications. Its high concentration in Carlina acaulis makes this plant a valuable natural source. Understanding the factors that influence its natural variability, from genetic predisposition to environmental triggers, is key to optimizing its production and harnessing its biological activities. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the fascinating properties of this compound and its role in plant biology and beyond. Further research into the specific enzymes and regulatory networks governing this compound biosynthesis will undoubtedly open new avenues for its sustainable production and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity of Carlina acaulis Essential Oil and Its Main Component towards the Olive Fruit Fly, Bactrocera oleae: Ingestion Toxicity, Electrophysiological and Behavioral Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.pan.pl [journals.pan.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. efanews.eu [efanews.eu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlina oxide, a naturally occurring polyacetylene, is a prominent bioactive constituent isolated from the roots of various plants in the Asteraceae family, notably Carlina acaulis and Carthamus caeruleus.[1][2] Historically used in traditional medicine for treating skin ailments and parasitic infections, recent scientific investigations have unveiled a spectrum of potent biological activities, positioning this compound as a molecule of significant interest for modern therapeutic and biotechnological applications.[3][4] This document provides an in-depth technical overview of the core biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Core Biological Activities
This compound exhibits a diverse range of biological effects, with the most extensively studied being its cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant properties.
Cytotoxicity and Anti-Cancer Potential
This compound has demonstrated significant cytotoxic effects against various cell lines, including both normal and cancerous cells.[3] This activity is primarily mediated through the induction of apoptosis and necrosis.[3]
Quantitative Data Summary: Cytotoxicity
| Cell Line | Assay | Endpoint | Concentration/Dose | Result | Reference(s) |
| BJ (normal human fibroblasts) | MTT Assay | Viability | 3.125 µg/mL (17 µM) | Significant decrease in viable cells; increase in necrotic and early apoptotic cells | [3] |
| UACC-647 (melanoma) | MTT Assay | Viability | >3.125 µg/mL | Dose-dependent decrease in viability; increase in late apoptotic cells | [3] |
| UACC-903 (melanoma) | MTT Assay | Viability | Up to 50 µg/mL (274 µM) | Largely resistant | [3] |
| C32 (melanoma) | MTT Assay | Viability | Up to 50 µg/mL (274 µM) | Largely resistant | [3] |
| Human Keratinocytes (HaCaT) | MTT Assay | IC50 | - | 34.85 ± 2.4 µg/mL | [5] |
| Zebrafish Embryos | Acute Toxicity Test (ZFET) | LC50 (96h) | 10.13 µg/mL | High in vivo toxicity | [3][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Antioxidant Activity
This compound possesses antioxidant properties, which have been evaluated using various in vitro assays. [1][2][6] Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Add different concentrations of this compound to the DPPH solution. A control is prepared with methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Mechanisms of Action and Signaling Pathways
The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways.
Modulation of AKT and ERK Signaling
In melanoma cells, this compound has been shown to decrease the expression of AKT kinase and extracellular signal-regulated kinase 1/2 (ERK1/2). [3][4]These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis. The downregulation of AKT and ERK1/2 by this compound likely contributes to its cytotoxic and pro-apoptotic effects. [3][4] Experimental Protocol: Western Blotting for AKT and ERK Expression
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total AKT, phosphorylated AKT, total ERK, and phosphorylated ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathway: this compound Effect on AKT/ERK
Modulation of PD-L1 Expression
This compound has been observed to modify the expression of Programmed Death-Ligand 1 (PD-L1) in certain cell lines. [3][4]PD-L1 is an immune checkpoint protein that can be expressed on tumor cells and plays a crucial role in suppressing the host's anti-tumor immune response. The ability of this compound to alter PD-L1 expression suggests its potential as a modulator of the tumor microenvironment and as an adjunct to immunotherapy.
Experimental Protocol: qPCR for PD-L1 Expression
-
RNA Extraction: Treat cells with this compound and then extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the PD-L1 gene and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data to determine the relative expression of PD-L1 mRNA in treated versus untreated cells.
Conclusion
This compound is a multifaceted natural compound with a compelling profile of biological activities, including potent cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. Its mechanisms of action, which involve the modulation of key cellular signaling pathways such as AKT/ERK and the immune checkpoint protein PD-L1, underscore its potential for further investigation and development in various therapeutic areas. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in preclinical and clinical settings.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
The Cytotoxic Mechanisms of Carlina Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the mechanism of action of Carlina oxide, a natural polyacetylene found in the roots of Carlina acaulis. This document summarizes key findings on its biological effects, particularly its cytotoxic properties, and details the experimental protocols used in these investigations.
Core Mechanism of Action
This compound exerts its biological effects primarily through the induction of cell death and modulation of key signaling pathways involved in cell survival and proliferation. Studies have demonstrated that it induces both apoptosis and necrosis in a cell-line-specific manner. A significant aspect of its mechanism involves the downregulation of pro-survival signaling pathways, including the AKT and ERK1/2 pathways. Furthermore, this compound has been shown to modulate the expression of the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1).
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Endpoint | Value | Exposure Time | Reference |
| BJ | Normal Human Fibroblasts | Cytotoxicity | Significant Decrease in Viability | at 3.125 µg/mL | 24 h | [1][2] |
| UACC-647 | Human Melanoma | Cytotoxicity | Decrease in Viability | - | 24 h | [1][2] |
| UACC-903 | Human Melanoma | Cytotoxicity | Resistant | at 50 µg/mL | 24 h | [1][2] |
| C32 | Human Melanoma | Cytotoxicity | Resistant | at 50 µg/mL | 24 h | [1][2] |
| HeLa | Human Cervical Cancer | Cytotoxicity | LC50 | 446 µg/mL | - | [1] |
| NHF-A12 | Normal Human Fibroblasts | Cytotoxicity | ~40% Loss of Survival | at 5 µg/mL | 6 h | [1] |
| HuDe | Human Dermis Fibroblasts | Cytotoxicity | IC50 | 3.83 µg/mL | - | [3] |
| HCT116 | Human Colon Carcinoma | Cytotoxicity | IC50 | - | - | [4] |
| MDA-MB 231 | Human Breast Adenocarcinoma | Cytotoxicity | IC50 | 6.74 µg/mL | - | [3] |
| HaCaT | Human Keratinocytes | Cytotoxicity | IC50 | 34.85 ± 2.4 µg/mL | 72 h | [5] |
Table 2: In Vivo and Other Toxicological Data
| Organism/System | Test | Endpoint | Value | Exposure Time | Reference |
| Zebrafish (Danio rerio) Embryos | Acute Toxicity (ZFET) | LC50 | 10.13 µg/mL | 96 h | [1][2][6] |
| Culex quinquefasciatus Larvae | Larvicidal Activity | LC50 | 1.39 µg/mL | 24 h | [4] |
| Acetylcholinesterase | Enzyme Inhibition | IC50 | 0.60 mg/mL | - | [3] |
Signaling Pathway Analysis
This compound has been shown to interfere with critical signaling pathways that regulate cell survival and proliferation. In the UACC-647 melanoma cell line, treatment with this compound led to a decreased expression of AKT and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), two key nodes in pro-survival signaling.[1][2][6][7]
Additionally, this compound modulates the expression of PD-L1, an important immune checkpoint protein. In BJ fibroblasts, PD-L1 expression was upregulated at concentrations as low as 3.125 µg/mL, while in UACC-903 and UACC-647 melanoma cells, a higher dose of 50 µg/mL was required to see an increase.[2]
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies.
In Vitro Cytotoxicity Assays
Objective: To determine the effect of this compound on the viability of various cell lines.
General Protocol:
-
Cell Culture: Human cell lines (e.g., BJ, UACC-903, UACC-647, C32) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (e.g., 3.125 µg/mL to 50 µg/mL).[1][2]
-
Incubation: Cells were incubated with the compound for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability was assessed using standard methods such as MTT or neutral red uptake assays. The percentage of apoptotic and necrotic cells was determined by flow cytometry using Annexin V and propidium iodide staining.[1]
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of specific proteins.
Protocol:
-
Cell Lysis: UACC-647 cells were treated with this compound (3.125, 12.5, and 50 µg/mL) for 24 hours.[1][6] After treatment, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., AKT, ERK1/2, PCNA, eEF2) overnight at 4°C.[1][6] After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the protein expression levels.
Quantitative Real-Time PCR (qPCR)
Objective: To analyze the effect of this compound on the mRNA expression of PD-L1.
Protocol:
-
Cell Treatment and RNA Extraction: BJ, UACC-903, UACC-647, and C32 cells were treated with various concentrations of this compound (3.125–50 µg/mL).[1][6] Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using a qPCR system with SYBR Green master mix and specific primers for PD-L1 and a housekeeping gene (for normalization).
-
Data Analysis: The relative expression of PD-L1 mRNA was calculated using the ΔΔCt method.
Zebrafish Acute Toxicity Test (ZFET)
Objective: To assess the in vivo acute toxicity of this compound.
Protocol:
-
Embryo Exposure: Zebrafish embryos at the 16-cell stage were exposed to a range of this compound concentrations (3.125 to 25 µg/mL) in E3 medium.[2] A negative control (E3 medium), a solvent control (0.5% DMSO), and a positive control (20 µg/mL acetone) were included.[2]
-
Incubation and Observation: The embryos were incubated for 96 hours, and mortality was recorded at 24, 48, 72, and 96 hours post-fertilization.[1]
-
Endpoint Assessment: The LC50 value was determined at 96 hours.[1][2] Teratogenic effects, such as craniofacial malformations, yolk sac edema, and shortened tail, were also observed.[1][6] Heart rate was assessed in living embryos at the end of the exposure period.[1]
Conclusion
This compound demonstrates significant cytotoxic activity through the induction of apoptosis and necrosis, and the modulation of key pro-survival signaling pathways. Its ability to downregulate AKT and ERK1/2, coupled with its effects on PD-L1 expression, suggests a multifaceted mechanism of action that could be of interest in drug development, particularly in oncology. However, its toxicity towards normal cells and in vivo models underscores the need for careful consideration of its therapeutic window and potential for targeted delivery systems. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating the biological activities of this compound and similar natural products.
References
- 1. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Carlina Oxide for Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlina oxide, a naturally occurring polyacetylene, is the primary constituent of the essential oil derived from the roots of plants in the Carlina genus, such as Carlina acaulis.[1][2] Traditionally, extracts of these plants have been used in folk medicine for various purposes, including as antiparasitic and skin disease treatments.[1][3] This technical guide provides a comprehensive overview of the initial bioactivity screening of purified this compound, summarizing key findings on its cytotoxic, antimicrobial, insecticidal, and anti-inflammatory properties. The information presented herein is intended to inform further research and drug development efforts.
Data Presentation: Summary of Bioactivities
The following tables summarize the quantitative data from various bioactivity screenings of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | Concentration/Effect | Citation |
| BJ | Normal Human Fibroblasts | Viability Assay | Significant decrease in viability at 3.125 µg/mL | [1] |
| UACC-903 | Human Melanoma | Viability Assay | Largely resistant to treatment | [1][4] |
| UACC-647 | Human Melanoma | Viability Assay | Drop in viability, increase in late apoptotic cells | [1][4] |
| C32 | Human Melanoma | Viability Assay | Largely resistant to treatment | [1][4] |
| HeLa | Human Cervical Cancer | Viability Assay | LC50 = 446 µg/mL | [1] |
| HaCaT | Human Keratinocytes | Cytotoxicity Assay | IC50 = 34.85 ± 2.4 µg/mL | [5] |
Table 2: Antimicrobial Activity of this compound
| Organism | Type | Assay | MIC/Effect | Citation |
| Gram-positive bacteria | Bacteria | Broth Microdilution | MICs ranging from 0.33 to 5.35 mg/mL | [2] |
| Staphylococcus spp. (clinical isolates) | Bacteria | Broth Microdilution | Significant activity | [2] |
| Streptococcus pyogenes | Bacteria | Not specified | Highly effective | [2] |
| Pseudomonas aeruginosa | Bacteria | Not specified | Highly effective | [2] |
| Fungal strains | Fungi | Broth Microdilution | Strong and homogenous action | [2] |
| Candida spp. (clinical isolates) | Fungi | Broth Microdilution | Strong fungicidal activity | [2] |
| Candida albicans | Fungi | Not specified | Highly effective | [2] |
| Candida glabrata | Fungi | Not specified | Highly effective | [2] |
| Penicillium expansum | Fungi | In vivo (on apples) | Promising antifungal activity | [6][7] |
Table 3: Insecticidal and Acaricidal Activity of this compound
| Organism | Common Name | Assay | LC50/Effect | Citation |
| Culex quinquefasciatus | Mosquito | Larvicidal Assay (WHO protocol) | LC50 = 1.39 µg/mL | [8] |
| Bactrocera oleae | Olive Fly | Ingestion Toxicity | LC50 = 1052 ppm | [9] |
| Aculops lycopersici | Tomato Russet Mite | Acaricidal Assay | LC50 = 205.32 µL/L | [10] |
Table 4: In Vivo Toxicity of this compound
| Organism | Common Name | Assay | LC50/Effect | Citation |
| Zebrafish Embryos | Zebrafish | Zebrafish Acute Toxicity Test (ZFET) | LC50 = 10.13 µg/mL (96 h exposure) | [1][3] |
Table 5: Antioxidant and Anti-inflammatory Activity of this compound
| Activity | Assay | IC50/Effect | Citation |
| Antioxidant | DPPH Radical Scavenging | IC50 = 8.5 g/L | [11] |
| Antioxidant | β-carotene Bleaching | IC50 = 5.2 g/L | [11] |
| Anti-inflammatory | Protein Denaturation | Promising activity | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cell lines (e.g., HaCaT keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include a control group treated with 0.5% DMSO in the medium.
-
Incubate the plates for 24 hours at 37°C.
-
Add MTT solution to each well and incubate for a further 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Zebrafish Acute Toxicity Test (ZFET)
Objective: To assess the acute in vivo toxicity of this compound.
Materials:
-
Zebrafish embryos
-
E3 medium (embryo medium)
-
This compound stock solution
-
Multi-well plates
-
Stereomicroscope
Procedure:
-
Collect newly fertilized zebrafish embryos.
-
Place a specific number of healthy embryos (e.g., 10) into each well of a multi-well plate containing E3 medium.
-
Expose the embryos to a range of concentrations of this compound (e.g., 3.125 to 25 µg/mL). Include a negative control group with E3 medium only.
-
Incubate the plates at a controlled temperature (e.g., 28°C).
-
Observe the embryos at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a stereomicroscope.
-
Record the number of dead embryos/larvae at each time point.
-
At the end of the exposure period (e.g., 96 hours), assess for teratogenic effects, such as craniofacial malformations, yolk sac edema, and shortened tail.[3]
-
Calculate the LC50 value, which is the concentration that is lethal to 50% of the test organisms.
In Vitro Anti-inflammatory Activity by Protein Denaturation Method
Objective: To evaluate the potential of this compound to inhibit protein denaturation, an indicator of anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS, pH 6.4)
-
This compound solutions of various concentrations
-
Diclofenac sodium (as a reference standard)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2 mL of various concentrations of this compound and 2.8 mL of PBS.
-
Add 0.2 mL of egg albumin (from a fresh hen's egg) to the reaction mixture.
-
A control group consists of 2 mL of distilled water instead of the this compound solution.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound in UACC-647 melanoma cells, leading to decreased cell survival and proliferation.[1][3]
Caption: this compound inhibits AKT and ERK1/2 signaling pathways.
Experimental Workflow Diagram
This diagram outlines the general workflow for the initial bioactivity screening of this compound.
References
- 1. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of the Antibacterial and Antifungal Activities of Carlina acaulis L. Essential Oil and Its Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivity of Carlina acaulis Essential Oil and Its Main Component towards the Olive Fruit Fly, Bactrocera oleae: Ingestion Toxicity, Electrophysiological and Behavioral Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Carlina Oxide from Carlina acaulis Roots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Carlina oxide, a natural polyacetylene with demonstrated antimicrobial and anti-inflammatory properties, from the roots of Carlina acaulis. The protocols described herein cover two primary methods: traditional hydrodistillation and modern microwave-assisted hydrodistillation (MAH), followed by a purification step.
Introduction
This compound, the major constituent of the essential oil from Carlina acaulis roots, has garnered significant interest for its potential therapeutic applications. Accurate and efficient extraction of this compound is crucial for research and development purposes. This document outlines validated laboratory-scale protocols to obtain this compound with high purity and yield.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₀O[1] |
| Molecular Weight | 182.218 g/mol [1] |
| Appearance | Neat |
| CAS Number | 502-22-7[1] |
Quantitative Data Summary
The following table summarizes the typical yields and purity of this compound obtained through different extraction methods as reported in the literature.
| Extraction Method | Yield (% w/w) | Purity (%) | Reference |
| Hydrodistillation | 0.87 | 96.0 | [2] |
| Hydrodistillation | 0.82 | 99.2 | [3] |
| Hydrodistillation | 0.49 | Not Specified | [4] |
| Microwave-Assisted Hydrodistillation (MAH) | 0.65 | Not Specified | [4] |
Experimental Protocols
Pre-Extraction Preparation of Carlina acaulis Roots
Proper preparation of the plant material is critical for efficient extraction.
Materials and Equipment:
-
Dry roots of Carlina acaulis
-
Grinder or mill
-
Sieve (1.5 mm)
-
Analytical balance
Protocol:
-
Ensure the Carlina acaulis roots are thoroughly dried to a constant weight.
-
Using a grinder or mill, pulverize the dried roots into a fine powder.
-
Pass the powdered root material through a 1.5 mm sieve to ensure a uniform particle size, which facilitates efficient extraction.
-
Store the powdered root material in a cool, dry, and dark place until extraction.
Extraction of this compound
Two primary methods for the extraction of the essential oil rich in this compound are detailed below.
This is a traditional and widely used method for extracting essential oils.
Materials and Equipment:
-
Powdered Carlina acaulis roots
-
Distilled water
-
Round-bottom flask (e.g., 10 L)
-
Clevenger-type apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
Protocol:
-
Weigh 1 kg of powdered Carlina acaulis roots and place them into a 10 L round-bottom flask.
-
Add 7 L of distilled water to the flask, ensuring the root powder is fully submerged. Allow the mixture to soak overnight.
-
Set up the hydrodistillation apparatus with the Clevenger-type condenser.
-
Heat the mixture using a heating mantle and bring it to a boil.
-
Continue the distillation for approximately 8 hours, or until no more essential oil is collected in the graduated tube of the Clevenger apparatus.
-
Once the distillation is complete, allow the apparatus to cool down.
-
Carefully collect the essential oil from the Clevenger trap using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil at -20°C in a sealed, dark glass vial until further purification.[2]
MAH is a more rapid and efficient alternative to conventional hydrodistillation.
Materials and Equipment:
-
Powdered Carlina acaulis roots
-
Distilled water
-
Microwave extraction system (e.g., ETHOS X)
-
Clevenger-type apparatus adapted for microwave use
Protocol:
-
Place a known amount of powdered Carlina acaulis roots into the microwave reactor vessel.
-
Add distilled water to achieve a water-to-matrix ratio of 85:15 (v/w).
-
Set up the MAH system with the Clevenger-type condenser.
-
Set the extraction time to 210 minutes.[4]
-
Initiate the microwave irradiation and distillation process according to the instrument's operating instructions.
-
After the extraction is complete, allow the system to cool.
-
Collect the essential oil from the collection vessel.
-
Dry the essential oil over anhydrous sodium sulfate.
-
Store the essential oil at -20°C in a sealed, dark glass vial.
Purification of this compound
The essential oil obtained is predominantly this compound, but further purification can be achieved through column chromatography.
Materials and Equipment:
-
Carlina acaulis essential oil
-
Silica gel (70-230 mesh)
-
n-hexane (HPLC grade)
-
Glass chromatography column
-
Rotary evaporator
-
Glass vials
Protocol:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.
-
Dissolve a known amount of the essential oil in a minimal amount of n-hexane.
-
Load the dissolved essential oil onto the top of the silica gel column.
-
Elute the column with 100% n-hexane.
-
Collect the fractions containing the purified this compound. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound and remove the n-hexane using a rotary evaporator.
-
The resulting product is purified this compound.
Analysis and Characterization
The purity and structure of the extracted this compound should be confirmed using analytical techniques.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the this compound and identify any minor components in the essential oil.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound.[2][3]
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Developing a Highly Stable Carlina acaulis Essential Oil Nanoemulsion for Managing Lobesia botrana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity of Carlina acaulis Essential Oil and Its Main Component towards the Olive Fruit Fly, Bactrocera oleae: Ingestion Toxicity, Electrophysiological and Behavioral Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Laboratory Synthesis of Carlina Oxide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlina oxide, a naturally occurring polyacetylene found in the essential oil of Carlina acaulis L., has garnered significant interest as a promising bioinsecticide.[1] Its efficacy against various agricultural pests and disease vectors, coupled with moderate toxicity to non-target species, makes it an attractive lead compound for the development of novel pest management agents.[1][2] However, the limited availability from natural sources necessitates the development of efficient and scalable laboratory syntheses for both this compound and its analogues to facilitate further research and development.[1][2][3]
These application notes provide detailed protocols for the laboratory-scale synthesis of this compound and a variety of its analogues. The methodologies described herein are based on established synthetic routes, including a three-step synthesis for analogues with modifications on the benzyl moiety and a hemisynthetic approach for functionalization of the furan ring.
Synthesis of this compound Analogues (Substituted Benzyl Moiety)
A versatile three-step synthetic strategy has been developed for the preparation of this compound analogues bearing various substituents on the benzyl ring.[1] This approach involves the initial synthesis of a substituted and protected propargylbenzene derivative, followed by deprotection and a final Sonogashira coupling with 2-bromofuran.
Experimental Workflow
Caption: Three-step synthesis of this compound analogues.
Experimental Protocols
Step 1: Synthesis of Trimethyl((3-phenylprop-1-yn-1-yl)silane) and its Analogues
This procedure is adapted from the synthesis of 3-phenyl-1-propyne.
-
Reagents:
-
Substituted Benzyl Bromide (1.0 eq)
-
Ethynyltrimethylsilane (4.0 eq)
-
Isopropylmagnesium chloride (2M in THF, 4.0 eq)
-
Copper(I) bromide (0.6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of isopropylmagnesium chloride in THF at 0°C, add ethynyltrimethylsilane.
-
Stir the mixture for 30 minutes at 0°C and then for 30 minutes at room temperature.
-
Gradually add copper(I) bromide and stir for an additional 30 minutes at room temperature.
-
Add the substituted benzyl bromide and reflux the reaction mixture for 4.5-5 hours.
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
-
Step 2: Synthesis of Substituted 3-Phenyl-1-propyne
-
Reagents:
-
Trimethyl((3-substituted-phenylprop-1-yn-1-yl)silane) (1.0 eq)
-
Potassium carbonate (5.0 eq)
-
Methanol
-
-
Procedure:
-
Cool a solution of the protected alkyne in methanol in an ice bath.
-
Add potassium carbonate and stir the mixture at 0°C for 3 hours, then at room temperature overnight.
-
Extract the mixture with ethyl acetate.
-
Concentrate the organic layer to obtain the deprotected alkyne, which is often used in the next step without further purification. A quantitative yield is typically achieved.[1]
-
Step 3: Sonogashira Coupling to form this compound Analogues
-
Reagents:
-
Substituted 3-Phenyl-1-propyne (1.0 eq)
-
2-Bromofuran (1.0 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
Toluene
-
-
Procedure:
-
To a solution of the substituted 3-phenyl-1-propyne and 2-bromofuran in toluene, add PdCl₂(PPh₃)₂, CuI, and diisopropylamine.
-
Heat the reaction mixture at 50°C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and purify the product by column chromatography.
-
Quantitative Data for Synthesized Analogues
| Analogue | R Group on Benzyl Ring | Overall Yield (%) |
| 2 | 4-Methyl | 40 |
| 3 | 4-Chloro | 35 |
| 4 | 3-Chloro | 48 |
| 5 | 4-Fluoro | 29 |
| 6 | 3-Fluoro | 32 |
| 7 | 4-Methoxy | 38 |
| Data adapted from Spinozzi et al., J. Nat. Prod. 2023.[1] |
Hemisynthesis of this compound Analogues (Furan Ring Functionalization)
An alternative approach to generate diversity in this compound analogues is through the functionalization of the furan ring of the naturally sourced parent compound.
Experimental Workflow
Caption: Hemisynthesis of furan-functionalized analogues.
Experimental Protocol
A general procedure for the functionalization of the furan ring involves electrophilic substitution reactions.
-
General Procedure:
-
Isolate this compound from the essential oil of Carthamus caeruleus by steam distillation followed by column chromatography.
-
Perform chemical modifications on the furan ring. For example, a Vilsmeier-Haack reaction can introduce a formyl group, which can then be further modified, for instance, through reductive amination to introduce various amine functionalities.
-
Purify the resulting analogues by chromatographic methods.
-
Quantitative Data for Hemisynthesized Analogues
Yields for this hemisynthetic approach are reported to be in the range of 17% to 30%.[1]
Laboratory Synthesis of this compound
While often isolated from natural sources, a total laboratory synthesis of this compound can be achieved following a similar three-step strategy as for its analogues, starting with unsubstituted benzyl bromide.
Experimental Workflow
Caption: Laboratory synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Trimethyl((3-phenylprop-1-yn-1-yl)silane)
-
Reagents:
-
Benzyl bromide (10 g, 58.47 mmol)
-
Trimethyl ethynylsilane (23 g, 233.88 mmol)
-
Isopropylmagnesium chloride (2M in THF, 117 ml)
-
Copper(I) bromide (5.03 g, 35.08 mmol)
-
Anhydrous Tetrahydrofuran (THF, 100 ml)
-
-
Procedure:
-
To the isopropylmagnesium chloride solution in THF at 0°C, add trimethyl ethynylsilane.
-
Stir the mixture for 30 minutes at room temperature.
-
Add copper(I) bromide and then benzyl bromide.
-
Reflux the reaction mixture for 5 hours.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Purify by water washing and column chromatography to yield the product as a liquid (yield: 83.5%).[4]
-
Step 2: Synthesis of 3-Phenyl-1-propyne
-
Reagents:
-
Trimethyl((3-phenylprop-1-yn-1-yl)silane) (9.2 g, 48.85 mmol)
-
Potassium carbonate (33.76 g, 244.2 mmol)
-
Methanol (100 ml)
-
-
Procedure:
-
Cool the solution of the starting material in methanol in an ice bath.
-
Add potassium carbonate and stir for 2 hours at room temperature, then continue stirring overnight.
-
Extract with ethyl acetate and concentrate to obtain 3-phenyl-1-propyne as an oil.[4]
-
Step 3: Synthesis of this compound (2-(3-phenylprop-1-ynyl)furan)
-
Reagents:
-
3-Phenyl-1-propyne
-
2-Bromofuran
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
Toluene
-
-
Procedure:
-
Combine 3-phenyl-1-propyne and 2-bromofuran in toluene.
-
Add the palladium catalyst, copper(I) iodide, and diisopropylamine.
-
Heat the mixture at 50°C for 3 hours.[1]
-
After completion, purify the crude product via column chromatography to obtain this compound.
-
Conclusion
The synthetic protocols detailed in these application notes provide a robust framework for the laboratory-scale production of this compound and a diverse range of its analogues. These methods offer a reliable alternative to isolation from natural sources, thereby enabling more extensive research into the structure-activity relationships of this promising class of bioinsecticides. The availability of these synthetic routes is crucial for the development of new, effective, and potentially more environmentally benign pest control agents.
References
- 1. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
Application Note: Quantification of Carlina Oxide in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantification of Carlina oxide in plant extracts using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a naturally occurring polyacetylene, is a principal bioactive constituent of various plants in the Asteraceae family, most notably Carlina acaulis. Due to its significant biological activities, accurate quantification is crucial for research, quality control of herbal products, and drug development. The described method is designed for researchers, scientists, and drug development professionals, offering a reliable and reproducible approach for the determination of this compound content.
Introduction
This compound (2-(3-phenylprop-1-ynyl)furan) is a polyacetylene compound that constitutes a major fraction of the essential oil of Carlina acaulis roots, often exceeding 90% of the total oil.[1][2][3][4][5][6] It has garnered significant interest due to its potent antimicrobial, insecticidal, and cytotoxic properties.[7] As research into the therapeutic potential of this compound and plant extracts containing it continues, the need for a robust analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This document outlines a comprehensive protocol for the extraction and subsequent HPLC quantification of this compound from plant materials.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction methodology. The following table summarizes quantitative data reported in the literature.
| Plant Species | Plant Part | Extraction/Analysis Method | This compound Concentration | Reference(s) |
| Carlina acaulis | Roots | Hydrodistillation (Essential Oil) | >95% of essential oil | [2][3][4] |
| Carlina acaulis | Roots | Hydrodistillation (Essential Oil) | 97.7% of essential oil | [5] |
| Carlina acaulis | Roots | Hydrodistillation (Essential Oil) | 97.8% of essential oil | [4] |
| Carlina acaulis | Roots | Hydrodistillation (Essential Oil) | 96.2% of essential oil | [7] |
| Carlina acaulis | Dry Roots | Hydrodistillation | 0.87% (w/w) | [2] |
| Carlina vulgaris | Roots | Essential Oil Analysis | 33.7% of essential oil | [8] |
| Atractylis gummifera | Hydrosol Extract | GC-MS | 79.1% of extract | [9] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general method for the solvent extraction of this compound from dried plant material, suitable for subsequent HPLC analysis.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Carlina acaulis roots)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (PTFE or nylon)
-
HPLC vials
Procedure:
-
Weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully decant the supernatant (the methanol extract) into a clean tube.
-
For exhaustive extraction, the pellet can be re-extracted with an additional 10 mL of methanol, and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.
-
The sample is now ready for HPLC analysis. If necessary, the extract can be diluted with the mobile phase to fall within the calibration range.
HPLC Quantification of this compound
This protocol details the HPLC parameters for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and Water (65:35, v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm (based on the chromophore of this compound). A Diode Array Detector can be used to scan a range (e.g., 200-400 nm) to confirm the peak identity.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes, or until the this compound peak has eluted and the baseline is stable.
Calibration:
-
Prepare a stock solution of a this compound standard of known purity in methanol.
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good quality calibration.
Quantification of this compound in Plant Extracts:
-
Inject the prepared plant extract sample into the HPLC system.
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Record the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the extract using the equation from the calibration curve.
-
The final concentration in the original plant material should be calculated considering the initial weight of the plant material, the extraction volume, and any dilution factors.
Visualizations
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyphenolic Composition of Carlina acaulis L. Extract and Cytotoxic Potential against Colorectal Adenocarcinoma and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sciforum.net [sciforum.net]
Application Note: Quantification of Carlina Oxide in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlina oxide, a naturally occurring polyacetylene, is the dominant bioactive constituent in the essential oil of Carlina acaulis roots.[1][2][3] This compound has garnered significant interest due to its potent insecticidal, antimicrobial, and antifungal properties.[4][5] Accurate and reliable quantification of this compound is crucial for the quality control of essential oils, for understanding its pharmacological effects, and for the development of new therapeutic agents and natural pesticides. This application note provides a detailed protocol for the analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[6]
Quantitative Data Summary
The concentration of this compound can vary depending on the plant species, geographical origin, and the extraction method employed. The following table summarizes the quantitative data of this compound found in various essential oils as determined by GC-MS analysis.
| Plant Species | Essential Oil Source | Extraction Method | This compound Content (%) | Reference |
| Carlina acaulis | Root | Hydrodistillation (HD) | 97.9 | [3] |
| Carlina acaulis | Root | Microwave-Assisted Hydrodistillation (MAH) | 98.6 | [3] |
| Carlina acaulis | Root | Not Specified | 97.8 | [1][7] |
| Carlina acaulis | Root | Not Specified | 97.7 | [2] |
| Carlina acaulis | Root | Chloroform Extraction | 69.52 | [8] |
| Carlina acaulis | Root | Distillation | 96.2 | [5] |
| Carlina acanthifolia | Not Specified | Not Specified | Present | [9] |
| Carlina vulgaris | Not Specified | Not Specified | Not Detected | [9] |
| Carlina corymbosa | Not Specified | Not Specified | Not Detected | [9] |
Experimental Protocols
This section outlines the detailed methodology for the GC-MS analysis of this compound in essential oils.
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis.
-
Dilution: Accurately weigh approximately 10 mg of the essential oil and dilute it with a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration of 1 mg/mL.[10] High concentrations of this compound may require further dilution to avoid detector saturation.
-
Internal Standard (Optional but Recommended for Precise Quantification): For accurate quantification, an internal standard (e.g., a compound with similar chemical properties but not present in the sample, such as a deuterated analog or a compound with a similar retention time that does not co-elute with other components) can be added to the sample before dilution.
-
Filtration: If any particulate matter is present, filter the diluted sample through a 0.45 µm syringe filter before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. These may need to be optimized depending on the specific instrument and column used.
-
Gas Chromatograph: An Agilent or similar GC system equipped with a split/splitless injector and an autosampler.
-
Mass Spectrometer: A mass selective detector capable of electron ionization (EI).
-
GC Column: A non-polar or semi-polar capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Injector Temperature: 250 °C.[10]
-
Injection Volume: 1 µL.
-
Injection Mode: Split injection with a split ratio of 50:1 or higher, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 5 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
Data Analysis and Quantification
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with that of a certified reference standard. The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns.[13] The NIST Mass Spectral Library can also be used for tentative identification.[10]
-
Quantification: Quantification is typically performed by creating a calibration curve using a series of known concentrations of a this compound standard. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve. The percentage of this compound in the essential oil is calculated based on the initial weight of the oil and the dilution factor.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound in essential oils.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound in essential oils. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately assess the quality and potential applications of essential oils containing this important bioactive compound.
References
- 1. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity of Carlina acaulis Essential Oil and Its Main Component towards the Olive Fruit Fly, Bactrocera oleae: Ingestion Toxicity, Electrophysiological and Behavioral Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. Polyphenolic Composition of Carlina acaulis L. Extract and Cytotoxic Potential against Colorectal Adenocarcinoma and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.pan.pl [journals.pan.pl]
- 9. researchgate.net [researchgate.net]
- 10. biomedgrid.com [biomedgrid.com]
- 11. agilent.com [agilent.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Carlina Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antimicrobial susceptibility testing of Carlina oxide, a natural polyacetylene compound found in the roots of Carlina acaulis. The information is intended to guide researchers in evaluating its efficacy against a variety of microbial pathogens.
Introduction
This compound, a polyacetylene derived from Carlina acaulis L., has demonstrated significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][3][4][5] Its potential as a natural antimicrobial agent warrants standardized testing to determine its spectrum of activity and potency. These protocols outline the standardized methods for determining the minimum inhibitory concentration (MIC) of this compound, a key parameter in assessing antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize the reported minimum inhibitory concentration (MIC) values of this compound against various bacterial and fungal strains. This data provides a baseline for understanding its antimicrobial spectrum.
Table 1: Antibacterial Activity of this compound (MIC in mg/mL)
| Bacterial Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | 0.33 - 5.35 | [1] |
| Staphylococcus spp. (clinical isolates) | 0.33 - 5.35 | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | [6] |
| Vancomycin-resistant Enterococcus (VRE) | 0.002 | [6] |
| Bacillus cereus | 0.08 | [6] |
Table 2: Antifungal Activity of this compound (MIC in mg/mL)
| Fungal Strain | MIC (mg/mL) | Reference |
| Candida albicans | 0.02 - 0.5 | [1][6] |
| Candida glabrata | 0.25 | [6] |
| Candida spp. (clinical isolates) | 0.02 - 0.08 | [1] |
Experimental Protocols
Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipette
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each organism tested.
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism as detected by the unaided eye or a plate reader.
-
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Preparation of Antimicrobial Disks:
-
Aseptically impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol (standardized to 0.5 McFarland).
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks on the surface of the inoculated agar plate. Ensure the disks are at least 24 mm apart and not too close to the edge of the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-18 hours for bacteria.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria for this compound, which may be developed through correlation with MIC data.
-
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Antimicrobial Susceptibility Testing of this compound.
Proposed Antimicrobial Mechanism of Action
The exact antimicrobial mechanism of action for this compound is not fully elucidated. However, it is suggested that as a polyacetylene, its activity is linked to its highly unsaturated structure. Polyacetylenes are known to be reactive molecules that can potentially disrupt microbial cell membranes and interact with various cellular components.[1] The presence of conjugated double and triple bonds in this compound could contribute to the production of reactive oxygen species (ROS), leading to cellular damage and death.[1]
Caption: Proposed Antimicrobial Mechanism of this compound.
References
- 1. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. mdpi.com [mdpi.com]
- 5. Polyacetylene Derivatives from the Polypore Fungus (Fistulina hepatica, Agaricomycetes) and Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Insecticidal Bioassays Using Carlina Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the insecticidal properties of Carlina oxide, a naturally occurring polyacetylene found in the essential oil of Carlina acaulis. The document includes detailed protocols for conducting various insecticidal bioassays to evaluate the efficacy of this compound against a range of insect pests.
Introduction to this compound
This compound, chemically known as 2-(3-phenylprop-2-yn-1-yl)furan, has demonstrated significant insecticidal activity against various insect species, positioning it as a promising candidate for the development of botanical insecticides.[1][2] Its activity has been documented against disease vectors, agricultural pests, and stored-product insects.[3][4] The essential oil of Carlina acaulis roots is the primary natural source of this compound, often containing over 95% this compound.[1]
Mechanism of Action
The precise mechanism of action of this compound is still under investigation, but several hypotheses have been proposed based on experimental evidence.
-
Acetylcholinesterase (AChE) Inhibition: One of the proposed mechanisms is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[5] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[5]
-
GABA Receptor Interaction: Another potential target for this compound is the insect's γ-aminobutyric acid (GABA) receptor.[6] The GABA receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission. Disruption of this receptor's function can lead to hyperexcitability and convulsions.
-
Photosensitization: As a polyacetylene, this compound may also act through photosensitization.[5] In the presence of UV light, these compounds can become excited and generate reactive oxygen species, which can cause damage to cellular components.[5]
-
Oxidative Damage: The triple bond in the propynyl chain of this compound is thought to be capable of producing radicals, leading to oxidative damage within the insect.[3][7]
Quantitative Data Summary
The following tables summarize the reported insecticidal activity of this compound against various insect and mite species.
Table 1: Lethal Concentration (LC50) Values of this compound
| Insect/Mite Species | Life Stage | Bioassay Type | Exposure Time | LC50 Value | Reference(s) |
| Culex quinquefasciatus | Larvae | Larvicidal | 24 h | 1.39 µg/mL | [2] |
| Culex quinquefasciatus | Larvae | Larvicidal | 24 h | 1.31 µg/mL | [4] |
| Bactrocera oleae | Adult | Ingestion | - | 1052.37 ppm | [8][9] |
| Aculops lycopersici | Adult | - | - | 205.32 µL/L | [10] |
| Metopolophium dirhodum | Adult | - | - | 1.06 mL/L | [11][12] |
| Tetranychus urticae | Nymph | Acaricidal | - | 1825 µL/L | [13] |
| Tetranychus urticae | Adult Female | Acaricidal | - | 1145 µL/L | [13] |
Table 2: Lethal Dose (LD50) Values of this compound
| Insect Species | Life Stage | Bioassay Type | Exposure Time | LD50 Value | Reference(s) |
| Musca domestica | Adult Female | Topical Application | 24 h | 5.5 µ g/female | [1][4] |
| Musca domestica | Adult Male | Topical Application | - | 2.74 µ g/fly | [2] |
| Spodoptera littoralis | Larva | - | - | 65.8 µ g/larva | [5] |
| Musca domestica | Adult | - | - | 122.1 µ g/adult | [5] |
Experimental Protocols
Detailed methodologies for key insecticidal bioassays are provided below.
Protocol 1: Mosquito Larvicidal Bioassay (WHO Standard Protocol)
This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.[3][5]
1. Preparation of Test Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). b. Prepare a series of dilutions from the stock solution to achieve the desired test concentrations. The final concentration of the solvent in the test water should not exceed 1%.
2. Bioassay Procedure: a. Use 250 mL beakers or cups. Add 99 mL of distilled or deionized water to each. b. Add 1 mL of the appropriate this compound dilution to each beaker to achieve the final test concentration. c. For the control group, add 1 mL of the solvent-water mixture (without this compound). d. Introduce 20-25 late third or early fourth instar mosquito larvae into each beaker. e. Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) and a 12:12 hour light:dark photoperiod. f. Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.
3. Data Analysis: a. Correct for control mortality using Abbott's formula if it is between 5% and 20%. b. Calculate the LC50 and LC90 values using probit analysis.
Protocol 2: Topical Application Bioassay for Adult Insects (e.g., Musca domestica)
This protocol is suitable for determining the contact toxicity of this compound to adult insects.[1][4]
1. Preparation of Test Solutions: a. Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations.
2. Bioassay Procedure: a. Anesthetize adult insects (e.g., houseflies) using carbon dioxide or by chilling. b. Use a micro-applicator to apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax (pronotum) of each insect. c. The control group should be treated with the solvent only. d. Place the treated insects in holding cages with access to food (e.g., a sugar solution) and water. e. Maintain the cages under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 12:12 hour light:dark photoperiod). f. Assess mortality at 24 and 48 hours after application.
3. Data Analysis: a. Calculate the LD50 and LD90 values using probit analysis.
Protocol 3: Contact Bioassay on Filter Paper
This method assesses the toxicity of this compound through tarsal contact.
1. Preparation of Treated Surfaces: a. Dissolve this compound in a volatile solvent (e.g., acetone). b. Apply a specific volume of the solution evenly to a filter paper disc (e.g., Whatman No. 1). c. Allow the solvent to evaporate completely in a fume hood, leaving a residue of this compound on the paper. d. The control filter paper should be treated with the solvent alone.
2. Bioassay Procedure: a. Place the treated filter paper in the bottom of a petri dish or a similar container. b. Introduce a known number of insects (e.g., 10-20 adults) into the container. c. Seal the container with a ventilated lid. d. Maintain the containers under controlled environmental conditions. e. Record mortality at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
3. Data Analysis: a. Calculate the lethal time (LT50) for different concentrations or the lethal concentration (LC50) at a fixed time point.
Protocol 4: Ingestion Bioassay (e.g., for Bactrocera oleae)
This protocol is designed to evaluate the oral toxicity of this compound.[8][9]
1. Preparation of Treated Diet: a. Prepare an artificial diet suitable for the target insect. For fruit flies, this could be a mixture of sugar, protein hydrolysate, and water. b. Incorporate this compound into the diet at various concentrations. A carrier or emulsifier may be needed to ensure even distribution. c. Prepare a control diet without this compound.
2. Bioassay Procedure: a. Provide the treated and control diets to the insects in their holding cages. b. Ensure that the insects have no other food source available. c. Maintain the cages under controlled environmental conditions. d. Record mortality daily for a specified period (e.g., 5-7 days).
3. Data Analysis: a. Calculate the LC50 and LC90 values based on the concentration of this compound in the diet.
Visualizations
Experimental Workflow Diagrams
Signaling Pathway Diagrams
References
- 1. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for laboratory and field testing of mosquito larvicides [who.int]
- 6. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 7. WHO (2005) Guidelines for Laboratory and Field Testing of Mosquito Larvicides. World Health Organization, Geneva, WHO/CDS/WHOPES/GCDPP/200513. - References - Scientific Research Publishing [scirp.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. entomoljournal.com [entomoljournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Application of Insecticidal Active Ingredients [protocols.io]
Carlina Oxide: A Botanical Insecticide for Next-Generation Pest Management
Carlina oxide, a naturally occurring polyacetylene primarily sourced from the roots of Carlina acaulis, is emerging as a potent biopesticide with significant potential for integrated pest management (IPM) strategies. [1][2] This bioactive compound has demonstrated high toxicity against a broad spectrum of agricultural and public health pests, including mites, flies, and moths, while exhibiting a more favorable safety profile for non-target organisms compared to conventional synthetic pesticides.[3][4] Formulations, particularly nanoemulsions, have been developed to enhance its stability and efficacy, paving the way for its application in sustainable agriculture.[5][6][7]
Physicochemical Properties and Sourcing
This compound, chemically known as 2-(3-phenylprop-1-ynyl)furan, is the major constituent of the essential oil extracted from the roots of Carlina acaulis, often exceeding 95% of the total composition.[2][6] It can be obtained through hydrodistillation of the plant's roots or through chemical synthesis, which is being explored to ensure a stable supply for agrochemical production.[8][9][10]
Mechanism of Action
While the precise mode of action of this compound is still under investigation, current research suggests a multi-pronged attack on pests. One proposed mechanism involves the triple bond in its propynyl chain, which may generate radicals leading to oxidative damage within the insect.[3] Additionally, studies suggest that this compound may interact with the insect's γ-aminobutyric acid (GABA) receptor, a key component of the central nervous system, leading to neurotoxic effects.[11]
Proposed mechanisms of action for this compound in pest organisms.
Efficacy Data
This compound has demonstrated significant lethal and sublethal effects on a variety of pests. The following tables summarize key efficacy data from various studies.
Acaricidal Activity
| Target Pest | Formulation | Concentration (µL L⁻¹) | Mortality Rate (%) | LC50 (µL L⁻¹) | Citation |
| Aculops lycopersici (Tomato Russet Mite) | This compound | 5000 | 100 | 205.32 | [1] |
| Aculops lycopersici | This compound | 2500 | 100 | 205.32 | [1] |
| Aculops lycopersici | This compound | 1280 | 97.78 | 205.32 | [1] |
| Tetranychus urticae (Two-spotted Spider Mite) | This compound | 5000 | >75 (very toxic) | 1145 (females) | [4] |
| Tetranychus urticae | This compound | 2500 | >75 (very toxic) | 1145 (females) | [4] |
| Tetranychus urticae | This compound | 1250 | 51-75 (moderately toxic) | 1145 (females) | [4] |
Insecticidal Activity
| Target Pest | Formulation | Concentration | Mortality Rate (%) | LC50 | Citation |
| Musca domestica (Housefly) | This compound | - | - | LD50 22.1 µg adult⁻¹ | [3] |
| Culex quinquefasciatus (Southern House Mosquito) | This compound | - | - | 1.31 µg mL⁻¹ | [2] |
| Lobesia botrana (European Grapevine Moth) | This compound EO | - | - | 7.299 µL/mL | [6] |
| Lobesia botrana | This compound NE | - | - | 9.044 µL/mL | [6] |
| Philaenus spumarius (Meadow Spittlebug) | 3% this compound NE | 72 hours | 90 | - | [3] |
| Tuta absoluta (Tomato Leafminer) | 0.25% this compound NE | 24 hours (translaminar) | 100 | - | [12] |
Application Protocols
Extraction of this compound from Carlina acaulis Roots
This protocol outlines the hydrodistillation process for obtaining this compound.
Workflow for the extraction of this compound.
Materials:
-
Dried roots of Carlina acaulis
-
Grinder
-
10 L glass flask
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
Protocol:
-
Finely powder the dried roots of Carlina acaulis using a grinder.
-
Soak 1 kg of the powdered roots overnight in a 10 L glass flask with 7 L of distilled water.[10]
-
Subject the mixture to hydrodistillation using a Clevenger-type apparatus.
-
Continue the distillation process until no more essential oil condenses.
-
Collect the essential oil, which is predominantly this compound.
-
For long-term preservation, store the extracted this compound at -20°C.[13]
Formulation of a this compound Nanoemulsion (NE)
This protocol describes the preparation of a stable oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound
-
Wetting agent (e.g., Agrozoofarma S.r.l.)
-
Surfactant (e.g., Polysorbate 80)
-
Oil-cosolvent (e.g., ethyl oleate)
-
Distilled water
-
Ultrasonic processor
Protocol:
-
Prepare the oil phase by mixing this compound, the wetting agent, Polysorbate 80, and ethyl oleate. A sample formulation could have final concentrations of 0.1% wetting agent, 2% Polysorbate 80, and 1% ethyl oleate (w/w).[5]
-
Slowly add the oil phase to the aqueous phase (distilled water) under continuous stirring.
-
Subject the resulting coarse emulsion to high-intensity ultrasonication to reduce the droplet size to the nanometer range.
-
Characterize the nanoemulsion for particle size, polydispersity index, and stability.
Bioassay Protocols
This method is suitable for assessing the toxicity of this compound formulations against mites and other leaf-dwelling insects.
Protocol:
-
Prepare a series of dilutions of the this compound formulation in distilled water.
-
Excise leaf discs from an appropriate host plant (e.g., bean leaves for Tetranychus urticae).
-
Dip each leaf disc into a specific dilution for a standardized time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place the treated leaf discs in a petri dish on a moistened cotton pad.
-
Introduce a known number of test organisms (e.g., 20 adult female mites) onto each leaf disc.
-
Seal the petri dishes and incubate under controlled conditions (e.g., 25 ± 1°C, 16:8 L:D photoperiod).
-
Assess mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
A control group treated with water or a blank formulation should be included.
This assay evaluates the toxicity of volatile compounds.
Protocol:
-
Apply a specific volume of the this compound formulation onto a filter paper disc.
-
Place the treated filter paper inside a sealed container (e.g., a glass jar).
-
Introduce the test insects (e.g., 20 adult Philaenus spumarius) into the container, ensuring they do not come into direct contact with the treated filter paper.[14]
-
Seal the container and incubate under controlled conditions.
-
Record mortality at specified time points.
-
A control with a solvent-treated filter paper should be run in parallel.
This experiment assesses the repellent or attractive properties of this compound.
Protocol:
-
Use a Y-tube olfactometer.
-
In one arm of the olfactometer, place a treated substrate (e.g., a leaf disc treated with the this compound formulation).
-
In the other arm, place a control substrate (e.g., a leaf disc treated with the solvent or blank formulation).
-
Introduce an individual insect into the base of the Y-tube.
-
Allow the insect a set amount of time to choose between the two arms.
-
Record the insect's choice.
-
Repeat with a sufficient number of individuals to allow for statistical analysis.
Safety and Selectivity
A significant advantage of this compound is its relative selectivity. Studies have shown that it has limited toxicity to some non-target beneficial organisms. For instance, while effective against the two-spotted spider mite (Tetranychus urticae), it showed no toxic effect on the predatory mite Neoseiulus californicus females, although it did exhibit a repellent effect.[4] Similarly, it displayed moderate toxicity to the predatory mite Typhlodromus exhilaratus, particularly on eggs, suggesting that the formulation and application timing should be carefully considered in IPM programs.[1]
Conclusion and Future Directions
This compound presents a promising, eco-friendly alternative to synthetic pesticides. Its high efficacy against a range of pests, coupled with its potential for reduced impact on non-target species, makes it a valuable tool for sustainable agriculture. Future research should focus on optimizing formulations to enhance stability and residual activity, further elucidating its mode of action, and conducting field trials to validate its effectiveness under real-world conditions. The development of synthetic analogues also holds promise for improving bioactivity and ensuring a consistent supply for commercial applications.[2][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. Developing a Highly Stable Carlina acaulis Essential Oil Nanoemulsion for Managing Lobesia botrana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 10. 2.1. Essential Oil Extraction and Isolation of this compound [bio-protocol.org]
- 11. iris.unipa.it [iris.unipa.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. efanews.eu [efanews.eu]
Application Notes and Protocols: Carlina Oxide as a Natural Food Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carlina oxide, a naturally occurring polyacetylene, is the primary bioactive component found in the essential oils of several plants belonging to the Asteraceae family, notably Carlina acanthifolia, Carthamus caeruleus, and Atractylis gummifera.[1][2] This compound has garnered scientific interest for its significant antimicrobial and antioxidant properties, suggesting its potential as a natural alternative to synthetic food preservatives.[3] These application notes provide a comprehensive overview of the current research on this compound, including its antimicrobial and antioxidant efficacy, methodologies for its evaluation, and critical considerations regarding its safety and regulatory status for food applications.
Physicochemical Properties
-
Chemical Name: 2-(3-phenylprop-1-ynyl)furan
-
Molecular Formula: C₁₃H₁₀O
-
Molecular Weight: 182.22 g/mol
-
Appearance: Typically found as a major component of a yellowish essential oil.
-
Nature: A polyacetylene compound.[2]
Mechanism of Action
The precise antimicrobial mechanism of action for this compound is not yet fully elucidated. However, research on polyacetylenes suggests several potential modes of action. One proposed mechanism involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.[4] Additionally, some studies suggest that this compound may act as an enzyme inhibitor, with one report indicating acetylcholinesterase inhibitory activity.[5] The triple bond in the propynyl chain of its structure is thought to be crucial for its bioactivity, potentially by generating oxidative damage.[6] Further research is necessary to fully understand the specific molecular targets and pathways affected by this compound in microbial cells.
Antimicrobial Activity
This compound has demonstrated notable activity against a range of Gram-positive bacteria and fungi. Its efficacy against Gram-negative bacteria appears to be more limited, although nanoemulsion formulations may enhance its activity against these microorganisms.[4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Essential Oils against Various Microorganisms
| Microorganism | Test Substance | MIC Value | Reference |
| Bacillus cereus | Carlina acanthifolia Essential Oil | 0.313 µg/mL | [5] |
| Staphylococcus aureus | Carlina acanthifolia Essential Oil | 1.25 µg/mL | [5] |
| Listeria monocytogenes | Carlina acanthifolia Essential Oil | 5.0 µg/mL | [5] |
| Proteus vulgaris | Carlina acanthifolia Essential Oil | 0.625 µg/mL | [5] |
| Salmonella enteritidis | Carlina acanthifolia Essential Oil | 5.0 µg/mL | [5] |
| Escherichia coli | Carlina acanthifolia Essential Oil | 5.0 µg/mL | [5] |
| Candida albicans | Carlina acanthifolia Essential Oil | 1.25 µg/mL | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Heptane fraction of Carlina acaulis root extract | 2.5 mg/mL | [2] |
| Bacillus cereus | Heptane fraction of Carlina acaulis root extract | 0.08 mg/mL | [2] |
| Streptococcus pyogenes | This compound | 8-32 µg/mL | [2] |
| Pseudomonas aeruginosa | This compound | 8-32 µg/mL | [2] |
| Candida albicans | This compound | 8-32 µg/mL | [2] |
| Candida glabrata | This compound | 8-32 µg/mL | [2] |
Antioxidant Activity
This compound and essential oils rich in this compound exhibit significant antioxidant properties, which are crucial for preventing oxidative degradation in food products. The antioxidant capacity has been evaluated using various standard assays.
Table 2: Antioxidant Activity of this compound and Related Essential Oils
| Assay | Test Substance | IC50 Value | Reference |
| ABTS | Carlina acanthifolia Essential Oil | 86.20 µg/mL | [5][7] |
| DPPH | Carlina acaulis Herb Extract | 72.00 µg/mL | [8] |
| DPPH | Carlina acanthifolia Herb Extract | 87.33 µg/mL | [8] |
| DPPH | Carlina acaulis Root Extract | 208.00 µg/mL | [8] |
| DPPH | Carlina acanthifolia Root Extract | 155.00 µg/mL | [8] |
Application in Food Systems
Currently, there is limited research on the direct application of purified this compound in various food matrices. The primary focus has been on the essential oils containing this compound. These essential oils have been suggested as potential preservatives for cereals, grains, pulses, fruits, and vegetables.[3] One study has shown the in vivo antifungal activity of this compound in controlling infection of apples by Penicillium expansum. However, a significant challenge for the application of essential oils in food is their strong aroma and flavor, which can negatively impact the sensory properties of the food product.[9] Further research is needed to evaluate the efficacy of this compound in different food systems and to assess its impact on their sensory characteristics.
Safety and Regulatory Status
CRITICAL NOTE: Despite its promising antimicrobial and antioxidant properties, significant safety concerns have been raised regarding this compound. In vitro and in vivo studies have demonstrated its toxicity. One study reported a high in vivo toxicity with an LC50 of 10.13 µg/mL in a zebrafish embryo toxicity test. The same study concluded that this compound induces apoptosis and necrosis in both normal and melanoma cells and that Carlina acaulis-based extracts for therapeutic use should be completely devoid of this compound.
Due to these toxicity concerns, this compound is not approved as a food additive by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). Its use in food products is not recommended without extensive further toxicological studies to establish a safe level of intake.
Experimental Protocols
Extraction of this compound-rich Essential Oil
A common method for extracting essential oils rich in this compound from plant material (e.g., roots of Carlina acanthifolia) is hydrodistillation.
Protocol:
-
Plant Material Preparation: Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a coarse powder.
-
Hydrodistillation: Place the powdered plant material in a round-bottom flask and add distilled water to cover the material completely.
-
Apparatus Setup: Connect the flask to a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Heat the flask to boiling. The steam and volatile components will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Collection: Continue the distillation for 3-4 hours or until no more oil is collected.
-
Separation and Drying: Separate the essential oil from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate.
-
Storage: Store the essential oil in a sealed, dark glass vial at 4°C until further analysis and use.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for testing the antimicrobial activity of essential oils.[2][5]
Materials:
-
96-well microtiter plates
-
Test microorganism suspension (adjusted to 0.5 McFarland standard)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
This compound or essential oil stock solution
-
Solvent (e.g., DMSO)
-
Resazurin solution (optional, as a cell viability indicator)
Protocol:
-
Preparation of Inoculum: Culture the test microorganism overnight. Suspend colonies in sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Preparation of Test Substance: Prepare a stock solution of this compound or the essential oil in a suitable solvent like DMSO.
-
Serial Dilutions: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test substance stock solution to the first well of a row and mix. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no test substance) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the test substance that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates cell growth. The MIC is the lowest concentration where no color change is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for evaluating the free radical scavenging activity of this compound.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
This compound or essential oil solutions of varying concentrations in methanol
-
Methanol (as a blank)
-
Positive control (e.g., ascorbic acid or Trolox)
-
Spectrophotometer
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Reaction Mixture: In a set of test tubes, add 2 mL of the DPPH solution.
-
Addition of Test Sample: To each tube, add 1 mL of the this compound/essential oil solution at different concentrations.
-
Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as the blank.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the scavenging activity (%) against the concentration of the sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals and can be determined from the graph.
Conclusion and Future Perspectives
This compound exhibits promising antimicrobial and antioxidant activities that theoretically support its potential as a natural food preservative. However, the significant in vitro and in vivo toxicity reported in the literature raises critical safety concerns that currently preclude its direct application in food products.
For researchers and professionals in drug development and food science, this compound remains an interesting lead compound. Future research should focus on:
-
Comprehensive Toxicological Studies: To determine a potential safe threshold for its use, if any, and to understand its toxicological profile in greater detail.
-
Mechanism of Action Studies: To elucidate the specific molecular targets of its antimicrobial activity, which could inform the development of safer derivatives.
-
Structure-Activity Relationship Studies: To synthesize analogues of this compound with reduced toxicity but retained or enhanced antimicrobial and antioxidant efficacy.
-
Application in Food Matrices and Sensory Analysis: Should safety be established, extensive studies on its effects in various food systems and on sensory properties would be necessary.
In its current state of knowledge, this compound should be handled with caution in a research context and is not suitable for use as a food preservative.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensory evaluation of essential oil final ppt by shivanand m.r | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Carlina Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Carlina oxide. Our aim is to help you improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and its analogues?
A three-step synthesis is commonly employed. This involves:
-
Substitution: Reaction of a substituted benzyl bromide with ethynyltrimethylsilane (TMS-acetylene).
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling of the terminal alkyne with 2-bromofuran.
Q2: My overall yield is low. Which step is the most likely culprit?
The Sonogashira coupling step is often the lowest yielding part of the synthesis, with reported yields around 40%.[1] However, issues in the initial substitution or deprotection steps can also significantly impact the overall yield.
Q3: I'm observing multiple unexpected spots on my TLC plate after the Sonogashira coupling. What are the likely side products?
Common side products in the Sonogashira coupling include:
-
Glaser homocoupling product: Dimerization of the terminal alkyne.[2]
-
Decomposition of the catalyst: Formation of palladium black.
-
Protodeborylation/Protodesilylation: Loss of the boronic acid/silyl group from your starting materials if you are using a variant of the standard procedure.
Q4: Is it possible to perform the Sonogashira coupling without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are a viable option. In fact, they are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common issue when a copper co-catalyst is used in the presence of oxygen.[3]
Troubleshooting Guides
Step 1: Substitution of Benzyl Bromide with Ethynyltrimethylsilane
Issue: Low yield of the desired TMS-protected alkyne.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Low Reactivity of Benzyl Bromide | Ensure the benzyl bromide is fresh and pure. Consider converting the corresponding benzyl alcohol to the bromide immediately before use. | Benzyl halides can degrade over time. Using fresh starting material ensures maximum reactivity. |
| Incomplete Reaction | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC. | For sterically hindered or less reactive benzyl bromides, more forcing conditions may be necessary to achieve full conversion. |
| Side Reactions | Use a non-nucleophilic base. Ensure the reaction is carried out under anhydrous conditions. | Strong, nucleophilic bases can compete with the acetylide in attacking the benzyl bromide. Water can lead to hydrolysis of the starting material. |
| Poor Nucleophilicity of Acetylide | Use a strong, non-nucleophilic base to fully deprotonate the TMS-acetylene. | Incomplete deprotonation will result in a lower concentration of the active nucleophile. |
Step 2: Deprotection of the TMS-Protected Alkyne
Issue: Incomplete deprotection or loss of product.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotection | Use a stronger base or a fluoride source like TBAF. An optimized condition reported for a similar synthesis is K₂CO₃ in methanol at 0°C for 3 hours, which gave a quantitative yield.[1] | The TMS group can be stubborn to remove under overly mild basic conditions. Fluoride ions have a high affinity for silicon and are very effective for TMS deprotection. |
| Premature Deprotection in Subsequent Steps | Consider using a more robust protecting group like triisopropylsilyl (TIPS) if the TMS group is being cleaved under the conditions of the subsequent Sonogashira coupling. | The TMS group is known to be labile under basic conditions, which are often used in the Sonogashira coupling.[4][5] |
| Product Volatility | After workup, handle the deprotected alkyne with care, as it may be volatile. Avoid excessive heating during solvent removal. | Terminal alkynes can be volatile, leading to loss of product during isolation. |
| Side Reactions with Base | Use milder basic conditions if you observe degradation of your starting material or product. | Some functional groups may be sensitive to strong bases. |
Step 3: Sonogashira Coupling of Terminal Alkyne with 2-Bromofuran
Issue: Low yield of this compound or its analogue.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Catalyst Deactivation | Formation of a black precipitate ("palladium black") indicates catalyst decomposition.[3] Use fresh, high-purity reagents and solvents. Consider using a phosphine ligand like triphenylphosphine (PPh₃) to stabilize the palladium catalyst.[6] | Impurities or oxygen can lead to the decomposition of the palladium catalyst. Ligands can stabilize the active catalytic species. |
| Glaser Homocoupling | Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen).[3] Consider copper-free Sonogashira conditions.[3] | Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in the presence of a copper co-catalyst.[2] |
| Low Reactivity of 2-Bromofuran | Consider using 2-iodofuran instead of 2-bromofuran. Increase the reaction temperature. | The reactivity of aryl halides in Sonogashira coupling follows the trend: I > Br > Cl.[3] Higher temperatures can help overcome the activation energy for less reactive halides. |
| Poor Ligand Choice | For sterically hindered substrates, a bulkier ligand may be required. | The ligand plays a crucial role in the catalytic cycle, and its choice should be tailored to the specific substrates. |
| Inappropriate Solvent | Aprotic polar solvents like DMF or THF are commonly used.[6] Some anecdotal evidence suggests that THF might promote the formation of palladium black.[7] | The solvent can affect the solubility of the reagents and the stability of the catalyst. |
Experimental Protocols
Three-Step Synthesis of a this compound Analogue
This protocol is adapted from a published procedure for the synthesis of this compound analogues.[1]
Step 1: Synthesis of (3-(4-methylphenyl)prop-2-yn-1-yl)trimethylsilane
-
To a solution of 4-methylbenzyl bromide in an appropriate solvent, add ethynyltrimethylsilane and a suitable base (e.g., a non-nucleophilic amine).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and purify the crude product by column chromatography.
Step 2: Synthesis of 1-ethynyl-4-methylbenzene
-
Dissolve the TMS-protected alkyne from Step 1 in methanol.
-
Cool the solution to 0°C and add potassium carbonate.
-
Stir the reaction at 0°C for 3 hours.[1]
-
After completion, perform an aqueous workup and carefully isolate the volatile product.
Step 3: Synthesis of 2-((4-methylbenzyl)ethynyl)furan (this compound Analogue)
-
To a solution of 2-bromofuran and the terminal alkyne from Step 2 in a suitable solvent (e.g., toluene), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., diisopropylamine).[1]
-
Heat the reaction mixture (e.g., to 50°C) and stir for several hours until the reaction is complete (monitor by TLC).[1]
-
After cooling, perform an aqueous workup and purify the final product by column chromatography. A reported yield for this step is 40%.[1]
Data Presentation
Table 1: Reported Overall Yields for a Three-Step Synthesis of this compound Analogues[1]
| Substituent on Benzyl Ring | Overall Yield (%) |
| 4-Methyl | 29 |
| 3-Chloro | 48 |
| 4-Chloro | 35 |
| 3,4-Dichloro | 32 |
| 4-Fluoro | 42 |
| 4-Trifluoromethyl | 38 |
Table 2: Troubleshooting Sonogashira Coupling Reaction Conditions
| Parameter | Standard Condition | Optimization Suggestion | Expected Outcome |
| Aryl Halide | Aryl Bromide | Aryl Iodide | Increased reaction rate and potentially higher yield. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Use of a more active palladacycle precatalyst or a ligand tailored for cross-coupling. | Improved catalyst stability and turnover number. |
| Co-catalyst | CuI | Copper-free conditions | Reduced or eliminated alkyne homocoupling (Glaser byproducts). |
| Temperature | Room Temperature to 80°C | Lowering the temperature may reduce side reactions, while increasing it can improve the rate for less reactive substrates. | Optimized balance between reaction rate and selectivity. |
| Base | Triethylamine, Diisopropylamine | Use of a weaker, non-coordinating base in copper-free systems. | Can influence catalyst activity and prevent side reactions. |
Visualizations
Caption: General three-step synthesis workflow for this compound analogues.
Caption: Troubleshooting workflow for the Sonogashira coupling step.
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Carlina Oxide Stability in Solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Carlina oxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of my this compound sample in an acidic solution. What is the likely cause?
A1: this compound contains a furan ring, which is inherently susceptible to degradation under acidic conditions. The primary degradation pathway is an acid-catalyzed ring-opening reaction. This process is initiated by the protonation of the furan ring, which is the rate-determining step. Following protonation, a nucleophilic attack, often by a solvent molecule like water, leads to the formation of unstable intermediates that subsequently undergo ring-opening to form 1,4-dicarbonyl compounds or their derivatives. The presence of substituents on the furan ring can influence the rate of this degradation.
Q2: What factors can influence the rate of acid-catalyzed degradation of this compound?
A2: Several factors can impact the stability of the furan ring in this compound in acidic media:
-
Acid Strength: Stronger acids will accelerate the rate of degradation.
-
Temperature: Higher temperatures will increase the rate of the degradation reaction.
-
Solvent: The presence of water or other nucleophilic solvents can facilitate the ring-opening reaction after protonation. Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives.[1][2]
-
Substituents: The phenylpropynyl group on the furan ring of this compound will influence its electronic properties and, consequently, its stability in acidic conditions.
Q3: My this compound solution is turning a different color and losing activity, even in a neutral solution. What could be happening?
A3: This is likely due to oxidation and/or photodegradation. This compound is a polyacetylene, a class of compounds known for their instability in the presence of air (oxygen) and light (UV radiation)[3][4][5]. This degradation can lead to the formation of various oxidation products and polymerization, resulting in a color change and loss of biological activity. This phenomenon can be enhanced by exposure to UV light.
Q4: How should I properly store my this compound stock solutions to minimize degradation?
A4: To ensure the longevity of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, with -20°C being a commonly cited temperature for storage.[3]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen and store it in a tightly sealed container.
-
Solvent Choice: While specific data for this compound is limited, using a high-purity, degassed aprotic solvent may improve stability.
Q5: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample. Could these be degradation products?
A5: Yes, the appearance of new peaks in your analytical run (e.g., by HPLC or GC) is a strong indication of degradation. These peaks represent the various degradation products formed from the breakdown of this compound. To confirm this, you can perform a forced degradation study by intentionally exposing a sample to harsh conditions (e.g., strong acid, base, peroxide, heat, or light) and monitoring the appearance of these new peaks over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Loss of Potency in Acidic Media | Acid-catalyzed ring-opening of the furan moiety. | - Use milder acidic conditions (e.g., weaker acid, lower concentration).- Perform reactions at a lower temperature.- Minimize reaction time.- If possible, consider a non-aqueous acidic catalyst.- During aqueous workups, carefully neutralize the solution to a pH of 4 or higher as quickly as possible.[6] |
| Discoloration and Precipitation | Oxidation and/or polymerization of the polyacetylene chain. | - Handle solutions under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Protect the solution from light at all times.- Consider the addition of an antioxidant, if compatible with your experimental design. |
| Inconsistent Results Between Experiments | Degradation of stock solution over time. | - Prepare fresh stock solutions for each experiment or for a limited series of experiments.- Store stock solutions under the recommended conditions (see FAQ 4).- Regularly check the purity of your stock solution using an appropriate analytical method (e.g., HPLC, GC-MS). |
| Formation of Multiple Unknown Peaks in Analysis | Multiple degradation pathways are occurring (e.g., hydrolysis and oxidation). | - Analyze the sample immediately after preparation.- If degradation is unavoidable during your experimental timeframe, attempt to identify the major degradation products using techniques like LC-MS to better understand the process. |
Summary of this compound Stability
| Condition | Stability | Primary Degradation Pathway | Key Influencing Factors |
| Acidic (pH < 7) | Unstable | Furan ring-opening | Acid strength, temperature, water content |
| Neutral (pH = 7) | Moderately Stable | Oxidation, Photodegradation | Oxygen and light exposure |
| Basic (pH > 7) | Generally more stable than acidic conditions, but potential for other reactions exists. | Furan ring is generally more stable. Potential for reactions involving the polyacetylene chain. | Base concentration, temperature |
| Light Exposure | Unstable | Photodegradation, Polymerization | Intensity and wavelength of light |
| Oxygen Exposure | Unstable | Oxidation | Concentration of oxygen |
| Elevated Temperature | Potentially Unstable | Thermal Degradation | Temperature, presence of catalysts |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a Given Solution
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.
1. Materials:
- This compound
- Solvent of interest (e.g., buffer at a specific pH, organic solvent)
- High-purity standards for analytical quantification
- Analytical instrumentation (e.g., HPLC-UV, GC-MS)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
- Incubation: Aliquot the solution into several vials and incubate under the desired conditions (e.g., specific temperature, light exposure). Include a control sample stored under ideal conditions (e.g., -20°C in the dark).
- Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubation.
- Analysis: Immediately analyze the sample using a validated analytical method to determine the concentration of the remaining this compound.
- Data Analysis: Plot the concentration of this compound versus time to determine the degradation profile.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Heat source (e.g., oven, water bath)
- UV lamp
- Analytical instrumentation (e.g., LC-MS, GC-MS)
2. Procedure:
- Prepare separate solutions of this compound.
- Acidic Degradation: Add HCl to a final concentration of 0.1 M.
- Basic Degradation: Add NaOH to a final concentration of 0.1 M.
- Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
- Thermal Degradation: Heat a solution at a set temperature (e.g., 60°C).
- Photodegradation: Expose a solution to a UV lamp.
- Incubate all solutions for a set period (e.g., 24 hours), taking samples at various time points.
- Analyze the samples by LC-MS or GC-MS to separate and identify the parent compound and any new peaks corresponding to degradation products.
Visualizations
Caption: Acid-catalyzed degradation pathway of the furan ring in this compound.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Factors contributing to the instability of this compound.
References
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation of Carlina acaulis essential oil and this compound to develop long-lasting mosquito larvicides: microemulsions versus nanoemulsions [arpi.unipi.it]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Carlina Oxide Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation products of Carlina oxide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound, chemically known as 2-(3-phenylprop-1-yn-1-yl)furan, is a naturally occurring polyacetylene found in the essential oil of Carlina acaulis. It has garnered significant interest for its biological activities, including antimicrobial and insecticidal properties. However, this compound is known to be unstable and susceptible to degradation, particularly when exposed to environmental factors such as UV light and oxygen. This instability can impact its biological efficacy and lead to the formation of various degradation products, making the study of its stability crucial for research and development.
Q2: What are the expected degradation pathways of this compound?
A: While specific degradation products of this compound are not extensively documented in the literature, based on its chemical structure containing a furan ring and a phenylpropynyl group, two primary degradation pathways are anticipated:
-
Oxidative Degradation: The furan ring is susceptible to oxidation, which can lead to ring-opening reactions, forming reactive 1,4-dicarbonyl compounds. The polyacetylene chain can also be oxidized.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to isomerization, polymerization, or cleavage of the molecule. The furan moiety and the conjugated system of the polyacetylene chain are both likely to be affected.
Q3: What are the potential degradation products of this compound?
A: Based on the predicted degradation pathways, the following are plausible degradation products. The exact product distribution will depend on the specific experimental conditions (e.g., type of oxidant, wavelength of UV light, solvent).
| Proposed Degradation Product | Potential Formation Pathway | Notes |
| Benzoic acid | Oxidation of the phenylpropynyl side chain. | A common oxidation product of phenylacetylenes. |
| Phenylacetic acid | Cleavage and oxidation of the side chain. | Possible under more vigorous oxidative conditions. |
| Furan-2-carboxylic acid | Oxidation of the furan ring at the point of substitution. | Would likely require specific reaction conditions. |
| Various 1,4-dicarbonyl compounds | Oxidative ring-opening of the furan moiety. | These are typically reactive intermediates that may undergo further reactions. |
| Polymeric materials | Photodegradation or radical-initiated polymerization. | Often observed as insoluble residues in samples. |
Q4: How can I monitor the degradation of this compound in my experiments?
A: The degradation of this compound can be monitored using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds like this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with a UV or MS detector can also be employed, especially for less volatile or thermally labile degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound degradation.
GC-MS Analysis Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing for this compound | - Active sites in the GC inlet liner or column.- Improper column installation.- Sample overload. | - Use a deactivated inlet liner.- Trim a small portion of the column from the inlet end.- Ensure proper column installation depth in the injector and detector.- Dilute the sample. |
| Ghost Peaks in Chromatogram | - Contamination from previous injections (carryover).- Septum bleed.- Contaminated carrier gas. | - Run a solvent blank to check for carryover.- Increase the injector temperature and perform a bake-out.- Use high-quality, low-bleed septa.- Ensure carrier gas is of high purity and passes through appropriate traps. |
| Poor Peak Resolution | - Inappropriate GC oven temperature program.- Column degradation.- Carrier gas flow rate is not optimal. | - Optimize the temperature ramp rate.- Replace the GC column.- Check and adjust the carrier gas flow rate. |
| Appearance of Unknown Peaks in Degraded Samples | - These may be the degradation products.- Artifacts from the sample matrix or derivatization reagents. | - Analyze the mass spectra of the new peaks and compare them to spectral libraries.- If standards are available, confirm by retention time and mass spectrum matching.- Run a blank of the reaction medium (without this compound) under the same degradation conditions to identify any artifacts. |
Forced Degradation Study Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Degradation Observed | - Insufficiently harsh stress conditions.- High stability of this compound under the tested conditions. | - Increase the concentration of the stress agent (e.g., oxidant).- Increase the duration or intensity of UV exposure.- Increase the temperature for thermal degradation studies. |
| Complete Degradation of this compound | - Stress conditions are too harsh. | - Reduce the concentration of the stress agent.- Decrease the exposure time or intensity of UV light.- Lower the temperature for thermal studies. |
| Formation of Insoluble Precipitate | - Polymerization of this compound or its degradation products. | - Attempt to dissolve the precipitate in a stronger organic solvent for analysis.- Note the formation of insoluble material as a degradation outcome. |
Experimental Protocols
Protocol 1: Forced Oxidation Study of this compound
Objective: To induce and analyze the oxidative degradation products of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: To an aliquot of the this compound solution, add an oxidizing agent. A common choice is hydrogen peroxide (H₂O₂), starting with a final concentration of 3%.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours). A control sample (this compound solution without H₂O₂) should be kept under the same conditions.
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite if H₂O₂ was used).
-
Analyze the sample by GC-MS to identify and quantify the remaining this compound and any new peaks corresponding to degradation products.
-
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify degradation products. Analyze the mass spectra of the new peaks to propose their structures.
Protocol 2: Photodegradation Study of this compound
Objective: To investigate the degradation of this compound upon exposure to UV light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile) in a quartz cuvette or vial.
-
Stress Condition: Expose the sample to a controlled UV light source (e.g., a photostability chamber with a defined wavelength, such as 254 nm or 365 nm). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Incubation: Expose the sample for a specific duration (e.g., 8 hours), taking aliquots at intermediate time points.
-
Sample Analysis: Analyze the aliquots by GC-MS to monitor the decrease in this compound concentration and the formation of photoproducts.
-
Data Analysis: Compare the chromatograms of the UV-exposed samples with the dark control. Analyze the mass spectra of the newly formed peaks to identify potential photodegradation products.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
Technical Support Center: Overcoming Solubility Challenges of Carlina Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carlina oxide. Our goal is to help you overcome its inherent solubility limitations in aqueous media for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring polyacetylene found in the essential oil of plants from the Carlina genus, such as Carlina acaulis.[1] It has demonstrated significant biological activities, including insecticidal, antimicrobial, and antioxidant properties.[2][3] However, this compound is a lipophilic (fat-soluble) molecule, which results in poor solubility in aqueous solutions.[3][4] This low water solubility can be a major obstacle in various experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a soluble form to ensure accurate and reproducible results.
Q2: I am observing precipitation or an oily layer when I try to dissolve this compound in my aqueous buffer. What is happening?
This is a common issue due to the hydrophobic nature of this compound. When introduced into an aqueous medium, the nonpolar this compound molecules tend to aggregate rather than disperse, leading to the formation of a separate phase (oily layer) or precipitation out of the solution. This indicates that the concentration of this compound has exceeded its solubility limit in the chosen solvent system.
Q3: What are the recommended methods to improve the solubility of this compound in aqueous media?
Several techniques can be employed to enhance the aqueous solubility and dispersibility of this compound. The most effective methods reported in the literature for this compound are the formulation into nanoemulsions and microemulsions.[2][3][4] Another promising, yet less specifically documented for this compound, technique is the formation of inclusion complexes with cyclodextrins.
Q4: Can you provide a brief overview of these solubilization techniques?
-
Nanoemulsions and Microemulsions: These are dispersions of oil droplets in an aqueous phase, stabilized by surfactants. This compound, being lipophilic, can be dissolved in the oil phase, and the resulting emulsion can be readily dispersed in aqueous buffers. These formulations increase the surface area for dissolution and can improve bioavailability.[2][3][4]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules like this compound within their cavity, forming a complex that has significantly improved water solubility.
Q5: Are there any potential downsides to using these solubilization methods?
While highly effective, it is important to consider the following:
-
Excipient Interference: The surfactants, oils, and cyclodextrins used in these formulations could potentially interfere with your experimental assays. It is crucial to run appropriate vehicle controls (the formulation without this compound) to account for any effects of the excipients themselves.
-
Formulation Stability: Nanoemulsions and microemulsions can be sensitive to changes in temperature, pH, and ionic strength. It is important to prepare and store them under appropriate conditions to maintain their stability.
-
Characterization is Key: The physicochemical properties of your formulation, such as particle size and homogeneity, should be characterized to ensure consistency between experiments.
Troubleshooting Guides
Problem: this compound is Not Dissolving in My Cell Culture Medium.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility of this compound. | Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. However, be mindful of the final concentration of the organic solvent in your cell culture medium, as it can be toxic to cells. It is recommended to keep the final solvent concentration below 0.5%. |
| Concentration of this compound is too high. | If using a stock solution, ensure that the final concentration in the medium does not lead to precipitation. Perform a serial dilution to determine the maximum achievable concentration without precipitation. |
| Inadequate dispersion method. | Formulate this compound into a nanoemulsion or microemulsion before adding it to the cell culture medium. This will allow for a much higher and more stable dispersion in the aqueous environment. |
Problem: My this compound Nanoemulsion is Unstable and Separating.
| Possible Cause | Troubleshooting Step |
| Incorrect surfactant-to-oil ratio. | The ratio of surfactant to the oil phase (containing this compound) is critical for the stability of the nanoemulsion. You may need to optimize this ratio. Refer to published protocols for guidance. |
| Inappropriate energy input during preparation. | The formation of a stable nanoemulsion often requires high-energy methods like high-pressure homogenization or ultrasonication to create fine droplets.[5] Ensure your method provides sufficient energy. |
| Incompatible components. | The choice of oil and surfactant should be compatible with each other and with your experimental system. |
| Improper storage conditions. | Store the nanoemulsion at the recommended temperature and protect it from light. Avoid freeze-thaw cycles. |
Quantitative Data Summary
| Formulation Type | This compound Concentration (% w/w) | Surfactant Used | Key Finding | Reference |
| Nanoemulsion | 0.25% and 0.5% | Polysorbate 80 | Effective for insecticidal and repellent activities. | [4] |
| Microemulsion | 0.5% | Not specified | Showed high larvicidal activity against Culex quinquefasciatus. | [2][3] |
| Nanoemulsion | 6% (of Carlina acaulis EO) | Polysorbate 80 | Highly toxic to Lobesia botrana larvae. | [5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion (High-Energy Method)
This protocol is adapted from a method used for preparing a Carlina acaulis essential oil nanoemulsion, which is primarily composed of this compound.[5]
Materials:
-
This compound
-
Suitable oil phase (e.g., medium-chain triglycerides)
-
Polysorbate 80 (surfactant)
-
Deionized water
-
High-speed stirrer (e.g., Ultraturrax)
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Prepare the Oil Phase: Dissolve the desired amount of this compound in the oil phase. For example, to prepare a 6% (w/w) formulation, dissolve 6g of this compound in 94g of the oil.
-
Prepare the Aqueous Phase: Prepare a 4% (w/w) aqueous solution of Polysorbate 80.
-
Pre-emulsification: Slowly add the oil phase containing this compound dropwise to the surfactant solution while stirring at high speed (e.g., 9500 rpm for 5 minutes) using a high-speed stirrer.[5]
-
Homogenization: Subject the resulting pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range. The specific parameters (pressure, number of passes, sonication time, and amplitude) will need to be optimized for your specific equipment and formulation.
-
Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
Visualizations
Caption: Workflow for preparing and using a this compound nanoemulsion.
Caption: Logical approach to overcoming this compound solubility issues.
References
- 1. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. libsearch.cbs.dk [libsearch.cbs.dk]
- 4. researchgate.net [researchgate.net]
- 5. Developing a Highly Stable Carlina acaulis Essential Oil Nanoemulsion for Managing Lobesia botrana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carlina Oxide Quantification by HPLC
Welcome to the technical support center for the quantification of Carlina oxide using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Troubleshooting Guide
This guide addresses common problems that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Peak Shape and Resolution Issues
Question: Why am I observing peak tailing for my this compound peak?
Answer: Peak tailing, where the peak is asymmetrical with a broader second half, can be caused by several factors in HPLC analysis. For this compound, potential causes include:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can lead to tailing. Although this compound is not a basic compound, active sites on the silica-based column, such as exposed silanol groups, can sometimes cause such interactions.
-
Column Overload: Injecting too high a concentration of this compound can saturate the column, leading to peak distortion.
-
Poor Column Condition: A deteriorating column with a void or contamination can result in poor peak shape.
-
Inappropriate Mobile Phase pH: While less common for non-ionizable compounds like this compound, an unsuitable mobile phase pH can affect the stationary phase chemistry and lead to peak tailing.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Use a Different Column: Try a new column of the same type or a column with a different stationary phase (e.g., end-capped C18) to minimize secondary interactions.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent.
-
Check Mobile Phase Preparation: Ensure your mobile phase is correctly prepared and degassed.
Question: My this compound peak is showing fronting. What could be the cause?
Answer: Peak fronting, an asymmetry where the first half of the peak is broader, is often a result of:
-
Column Overload: Similar to peak tailing, injecting too much sample can lead to fronting.
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting.
-
Column Collapse: A physical change in the column bed can also be a cause.
Troubleshooting Steps:
-
Decrease Injection Volume or Concentration: This is the most common solution for column overload.
-
Optimize Sample Solvent: Ensure this compound is fully dissolved in a solvent that is of similar or weaker strength than the mobile phase.
-
Replace the Column: If you suspect the column is damaged, replace it with a new one.
Retention Time and Baseline Problems
Question: The retention time for this compound is shifting between injections. What should I do?
Answer: Retention time variability can compromise the reliability of your quantification. Common causes include:
-
Inconsistent Mobile Phase Composition: Improper mixing of the mobile phase solvents can lead to shifts in retention time.
-
Fluctuations in Column Temperature: Temperature changes can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections can cause retention time drift.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of your mobile phase components.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Increase Equilibration Time: Allow sufficient time for the column to stabilize before each injection.
-
Check the HPLC System: Inspect the pump for any leaks and ensure the check valves are functioning correctly.
Question: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?
Answer: A stable baseline is crucial for accurate quantification. A noisy or drifting baseline can be caused by:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can be a source of noise.
-
Incomplete Mobile Phase Degassing: Dissolved gases coming out of the solution in the detector can cause baseline disturbances.
-
Column Bleed: Degradation of the stationary phase can lead to a rising baseline, especially in gradient elution.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase.
-
Clean the Detector Flow Cell: Follow the manufacturer's instructions to clean the flow cell.
-
Degas the Mobile Phase: Ensure your mobile phase is properly degassed before and during the run.
-
Condition the Column: If using a new column, make sure it is properly conditioned according to the manufacturer's guidelines.
Quantification and Sensitivity Issues
Question: My quantitative results for this compound are not reproducible. What are the potential reasons?
Answer: Poor reproducibility in quantification can stem from various sources:
-
Sample Preparation Inconsistency: Variations in extraction efficiency, dilution accuracy, or sample handling can lead to inconsistent results.
-
Matrix Effects: Components in the sample matrix (e.g., from plant extracts) can interfere with the ionization or detection of this compound, leading to signal suppression or enhancement.[1][2]
-
Analyte Instability: this compound, being a polyacetylene, may be susceptible to degradation under certain conditions (e.g., exposure to light or oxygen).[1]
-
Injector Variability: Inconsistent injection volumes can lead to variations in peak area.
Troubleshooting Steps:
-
Standardize Sample Preparation: Develop and strictly follow a standardized protocol for sample preparation.
-
Perform a Spike and Recovery Experiment: To assess matrix effects, spike a known amount of this compound standard into your sample matrix and calculate the recovery.[3][4][5] If recovery is poor, you may need to further purify your sample or use a matrix-matched calibration curve.
-
Protect Samples from Degradation: Store samples and standards in amber vials and at low temperatures to minimize degradation.
-
Check Injector Performance: Ensure the autosampler is functioning correctly and delivering precise injection volumes.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for this compound quantification?
A1: A commonly used method involves a C18 column with an isocratic mobile phase of acetonitrile and water (e.g., 65:35, v/v) at a flow rate of 1.0 mL/min. Detection is typically performed using a UV detector, with monitoring across a wavelength range of 190-400 nm.[6]
Q2: How should I prepare my Carlina acaulis essential oil sample for HPLC analysis?
A2: A general procedure for preparing essential oil samples for HPLC is as follows:
-
Accurately weigh a small amount of the essential oil.
-
Dilute the oil with a suitable solvent, such as a mixture of acetonitrile and the aqueous component of your mobile phase (e.g., 1:1).[7] A typical starting concentration is around 1 mg/mL.[7]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[7]
Q3: What are the potential degradation products of this compound that I might see in my chromatogram?
A3: this compound, with its furan ring and polyacetylene structure, can be susceptible to degradation. While specific forced degradation studies on this compound are not widely published, potential degradation pathways based on its structure include:
-
Acid-catalyzed degradation: The furan ring can undergo acid-catalyzed ring opening in aqueous solutions.[8]
-
Oxidative degradation: Polyunsaturated compounds are prone to oxidation.[9]
-
Photodegradation: Exposure to UV light can cause degradation of unsaturated compounds.[1][9][10][11] Degradation will likely result in the appearance of additional, more polar peaks in the chromatogram with shorter retention times than this compound.
Q4: What is a typical linearity range for this compound quantification by HPLC-UV?
A4: While specific linearity data for HPLC-UV analysis of this compound is limited in the provided search results, a related voltammetric method that was compared to HPLC showed linearity in the micromolar range.[6] For HPLC-UV methods, linearity is typically established over a concentration range that covers the expected analyte concentration in the samples and often spans several orders of magnitude. It is crucial to establish and validate the linear range for your specific method and instrument.[2][12]
Data Presentation
The following tables summarize quantitative data from a representative HPLC method for this compound analysis.
Table 1: Chromatographic Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 | [6] |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV, 190-400 nm | [6] |
| LOD (from a comparative method) | 0.28 µg/L | [6][13] |
| LOQ (from a comparative method) | 0.93 µg/L | [6][13] |
Table 2: Linearity and Recovery (Hypothetical Data for a Validated Method)
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Spike Recovery | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification of this compound in Carlina acaulis Essential Oil
This protocol describes a general procedure for the quantification of this compound in essential oil using HPLC-UV.
1. Materials and Reagents
-
This compound reference standard
-
Carlina acaulis essential oil
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
3. Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of Carlina acaulis essential oil into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 1:1 mixture of acetonitrile and water.[7]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Conditions
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Acetonitrile:Water (65:35, v/v), isocratic[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 20 °C[6]
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Detection Wavelength: Monitor at 280 nm and collect spectra from 190-400 nm.[6]
5. Analysis
-
Inject the series of standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
General HPLC Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Explanation of Recovery and Linearity [quansysbio.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Identification, Geographical Traceability, and Thermal Oxidation and Photodegradation Studies of Camellia Oil Based on Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Methodological approach to determine this compound - a main volatile constituent of Carlina acaulis L. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carlina Oxide Analogues
Welcome to the technical support center for researchers working with Carlina oxide and its analogues. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the cytotoxicity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: this compound has been shown to induce apoptosis and necrosis in both normal and cancerous cell lines.[1][2][3] One of the key molecular mechanisms identified is the decreased expression of crucial proteins in cell survival signaling pathways, specifically Akt and extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2][4] This disruption of survival signals likely contributes significantly to its toxic effects on cells.
Q2: Is it possible to reduce the cytotoxicity of this compound while retaining its desired biological activity (e.g., insecticidal)?
A2: Yes, recent research has demonstrated that modifying the chemical structure of this compound can reduce its cytotoxicity. A study involving the synthesis of several analogues found that a meta-chloro substitution on the benzyl moiety resulted in a compound with a better safety profile on human keratinocytes compared to the parent this compound, while simultaneously showing improved insecticidal efficacy.[5][6][7][8]
Q3: What cell lines are suitable for assessing the cytotoxicity of this compound analogues?
A3: A variety of cell lines can be used. For general cytotoxicity screening, immortalized human keratinocytes (e.g., HaCaT) are a relevant choice, especially when considering potential topical applications of analogues.[6][9] To assess toxicity against normal, non-cancerous cells, human fibroblast lines like BJ cells have been used.[1][2] If evaluating anti-cancer potential, melanoma cell lines such as UACC-903, UACC-647, and C32 are also documented choices.[1][2][3]
Q4: What are the key considerations when designing an experiment to test a new this compound analogue?
A4: The key considerations include:
-
Purity of the Analogue: Ensure the synthesized compound is of high purity to avoid confounding results from impurities.
-
Solvent Selection: Choose a solvent (e.g., DMSO) that dissolves the compound effectively but has minimal toxicity to the cells at the final concentration used. Always include a solvent-only control in your experiments.
-
Dose-Response Curve: Test a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) accurately.
-
Appropriate Controls: Include a positive control (a compound with known cytotoxicity) and a negative control (vehicle/solvent) to validate the assay.
-
Assay Selection: Choose a suitable cytotoxicity assay. The MTT assay is a common choice for assessing metabolic activity, while assays like CellTox™ Green measure membrane integrity to identify dead cells.[10][11]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptom: Large standard deviations in absorbance or fluorescence readings between wells treated with the same concentration of a compound.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure the cell suspension is homogenous before and during plating. After plating, let the plate rest at room temperature on a level surface for 15-20 minutes to allow for even cell distribution before incubation.[12]
-
Pipetting Errors: Calibrate pipettes regularly. When adding compounds, pre-wet the pipette tips and ensure the tip is submerged below the media surface without touching the cell monolayer.[12]
-
Compound Precipitation: Some analogues may have poor solubility in aqueous culture media. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.
-
Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate compounds and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[12]
-
Issue 2: Low Signal-to-Background Ratio in Cytotoxicity Assay
-
Symptom: Little to no difference in signal between the negative control (untreated cells) and cells treated with high concentrations of the analogue.
-
Possible Causes & Solutions:
-
Low Cell Number or Viability: Ensure you are seeding a sufficient number of healthy, viable cells. Perform a cell titration experiment to find the optimal seeding density for your chosen cell line and assay.[12]
-
Incorrect Incubation Time: The incubation time after compound addition may be too short for cytotoxic effects to become apparent. Consider extending the incubation period (e.g., from 24h to 48h or 72h).
-
Compound Inactivity or Degradation: The analogue may genuinely have low cytotoxicity. However, polyacetylenes can be unstable. Ensure proper storage of the compound (protected from light, at a low temperature) and prepare dilutions fresh for each experiment.
-
Assay Choice: The chosen assay may not be sensitive enough. For compounds that cause growth arrest (cytostatic) rather than cell death (cytotoxic), an MTT assay might show an effect while a membrane integrity assay might not. Consider using multiple assay types to get a complete picture.[11][13]
-
Data Presentation
Table 1: Comparative Cytotoxicity and Insecticidal Activity of this compound and a Key Analogue
| Compound | Cell Line | IC50 (µg/mL) on Human Keratinocytes | Target Species | LC50 (µg/mL) against Insect Larvae |
| This compound | HaCaT | > 50 | Culex quinquefasciatus | 1.31 |
| meta-chloro analogue | HaCaT | > 50 (noted as having a better safety profile) | Culex quinquefasciatus | 0.71 |
This table summarizes data from a study by Spinozzi et al., highlighting that the meta-chloro analogue demonstrated improved insecticidal activity (lower LC50) and a better safety profile on human cells compared to the parent this compound.[5][6][14]
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for evaluating the effect of compounds on cell viability by measuring mitochondrial metabolic activity.[10]
-
Cell Seeding:
-
Harvest cells (e.g., HaCaT keratinocytes) that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analogue (e.g., 10 mg/mL in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different analogue concentrations. Include wells for "cells + medium only" (negative control) and "cells + medium with DMSO" (vehicle control).
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound analogues.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: Structure-activity relationship leading to reduced cytotoxicity.
References
- 1. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of Carlina oxide extraction parameters
Welcome to the technical support center for the optimization of Carlina oxide extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and comparative data to help you refine your extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the primary source material for this compound extraction? A1: The primary source for this compound is the essential oil extracted from the dried roots of Carlina acaulis L. (Asteraceae).[1][2] The essential oil is predominantly composed of this compound, with concentrations reported to be over 95%.[1]
Q2: Which extraction methods are most effective for obtaining this compound? A2: Traditional hydrodistillation (HD) and microwave-assisted hydrodistillation (MAH) are two commonly documented and effective methods.[1][3] Recent studies indicate that MAH can offer significant advantages over traditional HD, including higher yields and reduced extraction times.[1][4]
Q3: What is a typical yield for this compound extraction? A3: Yields can vary based on the extraction method and parameters. For traditional hydrodistillation, yields are reported in the range of 0.49% to 0.87% (w/w).[1][2][5] For optimized microwave-assisted hydrodistillation (MAH), yields can be higher, around 0.65%.[1][4]
Q4: How should the raw plant material be prepared before extraction? A4: To maximize surface area and improve extraction efficiency, the dried roots of C. acaulis should be finely powdered. A grinder or plant shredder can be used to reduce the particle size, for instance, to pass through a 1.5 mm sieve.[2][5]
Q5: What are the optimal storage conditions for the extracted this compound? A5: After extraction, this compound should be stored at low temperatures to ensure stability. A temperature of -20°C is recommended for storing the essential oil until it is needed for assays or further analysis.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Essential Oil Yield | Insufficient Extraction Time: The distillation process may not have run long enough to extract the majority of the oil. | For MAH, an extraction time of 210 minutes has been shown to be optimal. For traditional HD, extractions can run for approximately 8 hours.[1][2] It is advised to continue distillation until no more essential oil is observed condensing.[2] |
| Improper Material Preparation: If the root material is not ground finely enough, the solvent cannot efficiently penetrate the plant matrix. | Ensure the dried roots are powdered to a small, uniform particle size (e.g., 1.5 mm).[2] | |
| Suboptimal Water-to-Matrix Ratio: An incorrect ratio of water to plant material can hinder extraction efficiency. | For MAH and HD, a water-to-matrix ratio of 85:15 has been used effectively.[1] For traditional HD, a ratio of 7 L of water to 1 kg of root powder has also been documented.[2] | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can differ in plant material due to factors like harvest time, geographic origin, and storage conditions of the roots. | Whenever possible, use a single, homogenized batch of powdered root for a series of related experiments. Document the source and batch number of your plant material.[2][5] |
| Degradation of this compound | Improper Storage: this compound is susceptible to degradation if not stored correctly. | Store the final essential oil at -20°C in a sealed, airtight container to prevent degradation.[5] |
| Prolonged Exposure to Heat: Excessive extraction times at high temperatures can potentially affect the stability of thermolabile compounds, although studies show this compound content remains stable across different extraction times in MAH.[1] | Use optimized extraction times. MAH is advantageous as it reduces the overall extraction time compared to conventional HD.[1][3] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the key quantitative parameters from comparative studies on Hydrodistillation (HD) and Microwave-Assisted Hydrodistillation (MAH) for Carlina acaulis essential oil extraction.
| Parameter | Hydrodistillation (HD) | Microwave-Assisted Hydrodistillation (MAH) | Reference(s) |
| Essential Oil Yield (% w/w) | 0.49% | 0.65% | [1][3][4] |
| Optimal Extraction Time | ~8 hours (480 min) | 210 min | [1][2] |
| This compound Purity | >95% | >95% | [1] |
| Water-to-Matrix Ratio | 85:15 | 85:15 | [1] |
Note: The purity of this compound in the essential oil was not significantly different between the two methods.[1]
Experimental Protocols
Protocol 1: Traditional Hydrodistillation (HD)
This protocol is based on established laboratory methods for extracting essential oil from C. acaulis roots.
Materials:
-
1 kg dried C. acaulis roots
-
7 L distilled water
-
Grinder or mill
-
10 L glass flask
-
Clevenger-type apparatus
-
Heating mantle
Procedure:
-
Preparation of Plant Material: Grind the dried C. acaulis roots into a fine powder (e.g., to pass a 1.5 mm sieve).[2]
-
Soaking: Place 1 kg of the powdered root into the 10 L glass flask and add 7 L of distilled water. Allow the material to soak overnight.[2]
-
Hydrodistillation Setup: Assemble the Clevenger-type apparatus with the flask and a condenser.
-
Extraction: Begin heating the mixture using the heating mantle. Continue the distillation process for approximately 8 hours, or until no more essential oil is observed condensing in the Clevenger burette.[2]
-
Collection and Storage: Carefully collect the separated yellowish essential oil. Determine its density and yield. For long-term preservation, store the oil in a sealed vial at -20°C.[2][5]
Protocol 2: Optimized Microwave-Assisted Hydrodistillation (MAH)
This protocol utilizes an innovative technique for more efficient extraction.
Materials:
-
Powdered dried C. acaulis roots
-
Distilled water
-
Microwave hydrodistillation apparatus (e.g., ETHOS X)
Procedure:
-
Preparation: Prepare the plant material as described in the HD protocol.
-
Parameter Setup: Set the extraction parameters based on optimization studies. The key parameters are:
-
Extraction: Perform the extraction using the microwave apparatus according to the manufacturer's instructions with the specified parameters.
-
Collection and Analysis: Collect the essential oil post-distillation. The yield obtained should be approximately 0.65%.[1][4]
-
Storage: Store the collected essential oil at -20°C.[5]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the this compound extraction process.
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for addressing low extraction yield.
References
Navigating the Synthesis Scale-Up of Carlina Oxide: A Technical Support Hub
KEMPER, Germany – As interest in the therapeutic and agrochemical potential of Carlina oxide grows, researchers and chemical engineers are increasingly facing the hurdles of transitioning its synthesis from laboratory-scale to industrial production. To address these challenges, a new technical support center has been launched, offering comprehensive troubleshooting guides and frequently asked questions (FAQs) to professionals in drug development and chemical manufacturing. This resource aims to provide practical solutions to common issues encountered during the scale-up of this promising polyacetylene.
This compound, a naturally occurring compound found in the essential oil of Carlina acaulis, has demonstrated significant biological activity. However, its isolation from natural sources is not viable for large-scale supply, necessitating robust and scalable synthetic routes.[1][2][3][4] The synthesis typically involves a Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] While effective at the bench scale, this process presents several challenges when moving to larger reactors, including issues with reaction control, product purity, and process safety.
This support center provides detailed protocols, data-driven insights, and visual workflows to empower scientists and engineers to overcome these obstacles and optimize their this compound synthesis for efficient and safe large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Sonogashira coupling reaction for this compound synthesis?
A1: The main challenges include:
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Thermal Management: The Sonogashira coupling is often exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and potentially causing thermal runaway.[1][2]
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Mixing Efficiency: Achieving uniform mixing in large vessels is difficult, which can result in localized "hot spots" and non-uniform reaction conditions, leading to inconsistent product quality and yield.[1][5][6]
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Catalyst Activity and Recovery: The palladium catalyst used is expensive. Its deactivation or inefficient recovery can significantly impact the economic viability of the process on a large scale.[4][7][8][9]
-
Byproduct Formation: Homocoupling of the terminal alkyne is a common side reaction, leading to impurities that can be difficult to separate from the final product.[10]
-
Safety: Handling terminal alkynes on a large scale requires strict safety protocols due to their potential instability and reactivity.
Q2: Why is the formation of homocoupling byproducts more prevalent at a larger scale?
A2: The increased prevalence of homocoupling byproducts at scale can be attributed to several factors. Inadequate mixing can lead to localized high concentrations of the alkyne and the copper co-catalyst, favoring the undesired homocoupling reaction. Furthermore, the presence of oxygen, which is more challenging to completely exclude from large reactor systems, can promote this side reaction.[4][10]
Q3: What are the recommended methods for purifying this compound at an industrial scale?
A3: While flash column chromatography is a standard purification technique in the lab, it is often not practical or economical for large-scale production.[10] At an industrial scale, the following methods are more suitable:
-
Recrystallization: This is a cost-effective method for purifying solid products, provided a suitable solvent system can be identified that offers good solubility for this compound at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.
-
Distillation: If this compound and its precursors are thermally stable, vacuum distillation can be an effective method for purification.
-
Adsorption: Using adsorbents like activated carbon can help remove colored impurities and some byproducts.[11]
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
A4: Key safety considerations include:
-
Handling of Acetylenic Compounds: Terminal alkynes can be explosive under certain conditions, especially in the presence of certain metals. It is crucial to use appropriate handling procedures and equipment.
-
Exothermic Reactions: A thorough understanding of the reaction's thermal profile is necessary to design an adequate cooling system and prevent thermal runaway.[1]
-
Solvent Safety: The use of flammable solvents requires appropriate grounding, ventilation, and fire suppression systems.
-
Catalyst Handling: Palladium and copper catalysts can be toxic and require careful handling and disposal.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Pilot Plant Scale-Up
Symptoms:
-
The isolated yield of this compound is significantly lower than what was achieved in the laboratory.
-
TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting materials.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Mixing | - Increase the agitation speed of the reactor's stirrer. - Evaluate the impeller design for better mixing efficiency in the specific reactor geometry. - Consider using a reactor with baffles to improve turbulence.[5] |
| Poor Temperature Control | - Ensure the reactor's cooling system is adequate for the heat generated by the reaction. - Implement a slower, controlled addition of the reactants to manage the exotherm.[2] |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the palladium catalyst.[4][12] - Purify reagents and solvents to remove any potential catalyst poisons. |
Issue 2: High Levels of Homocoupling Byproduct
Symptoms:
-
NMR or GC-MS analysis of the purified product shows a significant percentage of the alkyne homocoupling dimer.
-
Difficulty in separating the byproduct from this compound by recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas throughout the reaction.[4] |
| Suboptimal Reaction Conditions | - Decrease the concentration of the copper(I) co-catalyst. - Investigate a copper-free Sonogashira protocol, which can eliminate the Glaser-Hay side reaction.[13] |
| Ineffective Purification | - Optimize the recrystallization solvent system to maximize the solubility difference between this compound and the homocoupling byproduct.[10] - If recrystallization is ineffective, consider a multi-step purification process, such as a combination of distillation and recrystallization. |
Quantitative Data on Scale-Up Challenges
The following table presents hypothetical data illustrating common challenges when scaling up this compound synthesis from a 1 L lab reactor to a 100 L pilot plant reactor.
| Parameter | 1 L Lab Scale | 100 L Pilot Scale (Initial Run) | 100 L Pilot Scale (Optimized) |
| Yield of this compound | 85% | 55% | 82% |
| Homocoupling Byproduct | 5% | 25% | 6% |
| Reaction Time | 4 hours | 12 hours (stalled) | 6 hours |
| Maximum Temperature Excursion | +2 °C | +15 °C | +3 °C |
Experimental Protocols
General Protocol for Sonogashira Coupling of 2-Bromofuran with Phenylacetylene (Lab Scale)
-
Reactor Setup: A 1 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with 2-bromofuran (1 equivalent), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Solvent Addition: Degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added to the flask.
-
Inerting: The reaction mixture is stirred and sparged with nitrogen for 30 minutes.
-
Reactant Addition: Phenylacetylene (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 50-70 °C) and monitored by TLC or HPLC until completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for this compound Synthesis
Troubleshooting Logic for Low Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mxdprocess.com [mxdprocess.com]
- 7. silicycle.com [silicycle.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Carlina Oxide Insecticide Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the non-target effects of Carlina oxide in insecticide development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an insecticide?
This compound is a natural polyacetylene, primarily isolated from the roots of Carlina acaulis.[1][2] Its insecticidal activity is attributed to multiple mechanisms of action, including the inhibition of acetylcholinesterase (AChE) and potential photosensitization.[3] The inhibition of AChE, an enzyme crucial for nerve impulse transmission, leads to the accumulation of the neurotransmitter acetylcholine, causing hyperactivity and subsequent paralysis and death of the insect.
Q2: What are the known non-target effects of this compound?
This compound has been reported to have moderate to low toxicity on a range of non-target organisms.[2][4] Studies have shown it to be less toxic than some synthetic insecticides, like cypermethrin, to aquatic organisms such as Daphnia magna.[3][5] However, it does exhibit toxicity to various cell lines and zebrafish embryos, indicating that careful risk assessment is necessary.[1][6] Research on its effects on beneficial insects like predatory mites and lacewings suggests some level of selectivity.[7][8][9]
Q3: How can formulation strategies help in minimizing the non-target effects of this compound?
Formulation strategies can significantly reduce the non-target impact of botanical insecticides like this compound.[10] Techniques such as nanoemulsions and microencapsulation can enhance the stability and targeted delivery of the active ingredient.[10][11][12][13] These formulations can lead to a controlled release of this compound, reducing the required dosage and minimizing environmental contamination and exposure to non-target species.[10][14][15][16]
Q4: Are there any known signaling pathways affected by this compound in non-target organisms?
Research on the specific signaling pathways affected by this compound in non-target insects is ongoing. However, studies on human cell lines have shown that this compound can decrease the expression of key signaling proteins such as AKT and extracellular signal-regulated kinase 1/2 (ERK1/2), which are involved in cell survival and proliferation.[1][17] It is plausible that similar pathways could be affected in non-target organisms, contributing to its toxic effects.
Troubleshooting Guide
Problem: High mortality observed in non-target beneficial insects during in-vitro testing.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration of this compound. | Review the available LC50 data for the specific or related non-target species (see Table 1). Start with a concentration significantly lower than the reported LC50 and perform a dose-response study to determine the no-observed-adverse-effect level (NOAEL). |
| Formulation of the test substance. | The solvent used to dissolve this compound may be toxic to the test organism. Ensure the solvent is tested as a separate control. Consider using formulations like nanoemulsions that can improve target specificity.[10][12][14][15] |
| Direct contact toxicity. | For beneficial insects that are predators or parasitoids, the primary route of exposure might be through contact with treated surfaces or consumption of treated prey. Modify the experimental design to reflect a more realistic exposure scenario. |
Problem: Inconsistent results in acetylcholinesterase (AChE) inhibition assays.
| Possible Cause | Troubleshooting Step |
| Impurity of the this compound sample. | Ensure the purity of the this compound used in the assay. Impurities could interfere with the enzymatic reaction. |
| Substrate or reagent degradation. | Prepare fresh solutions of acetylthiocholine and DTNB for each experiment. Protect solutions from light. |
| Incorrect incubation time or temperature. | Optimize the incubation time and temperature for the specific enzyme source (e.g., insect species). Follow a standardized protocol, such as the Ellman method. |
Quantitative Data on Non-Target Effects
Table 1: Toxicity of this compound to Various Non-Target Organisms
| Organism | Species | Endpoint | Value | Reference |
| Aquatic Invertebrate | Daphnia magna | LC50 (24h) | Significantly lower toxicity than cypermethrin | [3][5] |
| Predatory Mite | Typhlodromus exhilaratus | Mortality (at 1280 µL/L) | 39.13% | [18] |
| Predatory Mite | Neoseiulus californicus | Mortality (at 5000 µL/L) | No toxic effect | [9] |
| Aphid Predator | Aphidoletes aphidimyza | Mortality (at aphid LC90) | 6.7 ± 4.7% | [19][8] |
| Lacewing | Chrysoperla carnea | Mortality (at aphid LC90) | 7.0 ± 5.5% | [19][8] |
| Vertebrate (Embryo) | Danio rerio (Zebrafish) | LC50 (96h) | 10.13 µg/mL | [1][17][6] |
| Human Cell Line | Keratinocytes (HaCaT) | IC50 | 34.85 ± 2.4 µg/mL | [2] |
| Human Cell Line | Dermis Fibroblasts (HuDe) | Cytotoxicity | 4 times lower than cisplatin | [3] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)
This protocol is adapted from the Ellman method for determining AChE activity.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
This compound solution of varying concentrations
-
AChE enzyme solution (from target or non-target insect homogenate)
Procedure:
-
Prepare fresh solutions of ATCI and DTNB in Tris-HCl buffer.
-
In each well of the 96-well plate, add 25 µL of the this compound solution at different concentrations.
-
Add 50 µL of the AChE enzyme solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
To initiate the reaction, add 50 µL of DTNB solution to each well.
-
Immediately add 75 µL of the ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
The rate of change in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
Acute Toxicity Testing on Daphnia magna
This protocol is a general guideline for acute toxicity testing.
Materials:
-
Glass beakers or test tubes
-
Daphnia magna neonates (<24 hours old)
-
Reconstituted hard water (culture medium)
-
This compound stock solution
Procedure:
-
Prepare a series of test concentrations of this compound in the culture medium. Include a solvent control and a negative control (medium only).
-
Add a specified volume of each test solution to the beakers.
-
Introduce a set number of D. magna neonates (e.g., 10) into each beaker.
-
Maintain the test vessels at 20 ± 2°C with a 16:8 hour light:dark photoperiod.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Calculate the LC50 value using appropriate statistical software (e.g., Probit analysis).
Visualizations
References
- 1. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lethal and sublethal effects of this compound on Tetranychus urticae (Acari: Tetranychidae) and Neoseiulus californicus (Acari: Phytoseiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Essential oil nanoemulsion: An emerging eco-friendly strategy towards mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Advances in botanical-based nanoformulations for sustainable cotton insect pest management in developing countries [frontiersin.org]
- 14. Nanoemulsions of Essential Oils: New Tool for Control of Vector-Borne Diseases and In Vitro Effects on Some Parasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicity of Essential Oils Nanoemulsion Against Aphis Craccivora and Their Inhibitory Activity on Insect Enzymes [mdpi.com]
- 16. Development and characterization of Nanoemulsions loaded with essential oil and β-cypermethrin and their bioefficacy on insect pest of economic and medical importance. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Carlina Oxide Formulations
Welcome to the technical support center for enhancing the bioavailability of Carlina oxide formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: this compound is a lipophilic compound, meaning it has poor water solubility. This is the primary obstacle to its effective absorption in the gastrointestinal (GI) tract, leading to low and variable oral bioavailability. Overcoming this poor aqueous solubility is the main focus of formulation strategies.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation technologies can improve the bioavailability of poorly water-soluble drugs like this compound. The most relevant for this compound include:
-
Lipid-Based Formulations: These formulations, such as nanoemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS), can dissolve this compound in a lipid matrix, facilitating its absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form has a higher dissolution rate compared to the crystalline form, which can lead to improved absorption.
Q3: Are there any known metabolic pathways for this compound that could affect its bioavailability?
A3: While specific metabolism studies on this compound are limited, its chemical structure, which includes a furan ring, suggests it may be metabolized by cytochrome P450 (CYP450) enzymes in the liver. Specifically, CYP2E1 is known to metabolize furan-containing compounds, potentially leading to the formation of reactive metabolites and first-pass metabolism, which would reduce oral bioavailability.[1][2]
Q4: What analytical methods are suitable for quantifying this compound in biological samples for bioavailability studies?
A4: To determine the concentration of this compound in biological matrices like plasma, sensitive and specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) with UV detection is a viable option, though it may require derivatization to enhance sensitivity.[3][4] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity and is the preferred method for quantifying low concentrations of drugs and their metabolites in complex biological fluids.[5][6]
Troubleshooting Guides
Nanoemulsion Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor stability (creaming, sedimentation, or phase separation) | - Incorrect surfactant concentration- Inappropriate oil-to-water ratio- Ostwald ripening (for essential oil-based nanoemulsions) | - Optimize the surfactant-to-oil ratio.- Screen different surfactants and co-surfactants.- Incorporate a small amount of a less water-soluble oil (e.g., a long-chain triglyceride) to minimize Ostwald ripening.[7] |
| Large and inconsistent droplet size | - Insufficient energy input during homogenization- Inefficient surfactant | - Increase homogenization time or pressure.- Use a higher-HLB surfactant or a combination of surfactants.- Optimize the formulation components and their ratios. |
| Drug precipitation upon dilution | - Supersaturation of the drug in the formulation- Poor solubilizing capacity of the chosen oil | - Increase the oil phase percentage.- Screen for an oil with higher solubilizing capacity for this compound.- Include a co-solvent in the formulation. |
Solid Dispersion Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Drug recrystallization during storage | - Thermodynamic instability of the amorphous state- High drug loading- Inappropriate polymer selection | - Select a polymer with strong intermolecular interactions (e.g., hydrogen bonding) with this compound.[8]- Keep the drug loading below the saturation point in the polymer.- Store the solid dispersion in a low-humidity environment and at a temperature below its glass transition temperature (Tg).[9][10] |
| Incomplete amorphization during preparation | - Insufficient mixing or heating (hot-melt extrusion)- Too rapid solvent evaporation (spray drying) | - Optimize the processing parameters (e.g., increase temperature or screw speed in HME).- Choose a solvent system in which both the drug and polymer are highly soluble for spray drying.- Use additives that inhibit crystallization.[9] |
| Low dissolution rate | - High polymer viscosity forming a gel layer- Recrystallization upon contact with dissolution media | - Use a lower molecular weight grade of the polymer.- Incorporate a superdisintegrant into the final dosage form.- Select a polymer that can maintain supersaturation of the drug in the dissolution medium.[11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its solubility and oral bioavailability.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Purified water
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:1, 2:1, 1:2 of surfactant to co-surfactant).
-
Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion region.
-
-
Preparation of the Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
Slowly add the aqueous phase to the organic phase under constant stirring.
-
Subject the resulting pre-emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the entrapment efficiency of this compound.
-
Assess the stability of the nanoemulsion under different storage conditions.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, ethanol, or a mixture)
-
Spray dryer
Methodology:
-
Polymer and Solvent Selection:
-
Choose a polymer that is soluble in a volatile organic solvent in which this compound is also soluble.
-
-
Preparation of the Spray Solution:
-
Dissolve this compound and the selected polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid content should typically be between 1-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters:
-
Inlet temperature (e.g., 100-140 °C)
-
Atomization pressure/gas flow rate
-
Feed pump rate
-
-
Pump the solution through the nozzle of the spray dryer. The solvent rapidly evaporates, forming dry solid dispersion particles.
-
-
Characterization:
-
Analyze the solid-state properties of the resulting powder using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.
-
Determine the drug content and uniformity.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Protocol 3: In Vitro Metabolism Study of this compound using Liver Microsomes
Objective: To investigate the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Pooled human or rat liver microsomes[12]
-
NADPH regenerating system (Cofactor)[12]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Pre-warm the liver microsome suspension and NADPH regenerating system at 37°C.
-
In a microcentrifuge tube, add the liver microsomes, phosphate buffer, and this compound solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to assess its metabolic stability.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | ~182.22 g/mol | Low molecular weight is generally favorable for absorption. |
| LogP | High (Lipophilic) | Poor aqueous solubility, a major barrier to bioavailability. |
| Aqueous Solubility | Very Low | Dissolution rate-limited absorption. |
| Melting Point | ~64-65 °C | Relatively low melting point may be suitable for hot-melt extrusion. |
| pKa | Not available | - |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 2.0 | 200 | 100 (Reference) |
| Nanoemulsion | 10 | 250 | 1.0 | 1000 | 500 |
| Solid Dispersion | 10 | 200 | 1.5 | 800 | 400 |
Note: The data in this table is hypothetical and for illustrative purposes only, as in vivo pharmacokinetic data for this compound is not currently available in the public domain.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
References
- 1. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a simple and sensitive HPLC-UV method for the simultaneous determination of cannabidiol and Δ(9)-tetrahydrocannabinol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
Validation & Comparative
A Comparative Analysis of Carlina Oxide and Synthetic Insecticides: Efficacy, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for effective and environmentally benign pest control strategies has spurred research into naturally derived insecticides. Among these, Carlina oxide, a polyacetylene found in the essential oil of Carlina acaulis, has demonstrated significant insecticidal and acaricidal properties. This guide provides an objective comparison of the efficacy of this compound against common synthetic insecticides, supported by experimental data. It also details the experimental protocols for key bioassays and illustrates the proposed mechanisms of action.
Efficacy: A Quantitative Comparison
The insecticidal efficacy of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The following tables summarize the available data for this compound and several widely used synthetic insecticides against two common and impactful insect pests: the housefly (Musca domestica) and the Southern house mosquito (Culex quinquefasciatus). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Efficacy against Musca domestica (Housefly) Adults
| Insecticide Class | Active Ingredient | LD50 (µ g/female ) | Test Method | Citation(s) |
| Natural Polyacetylene | This compound | 5.5 | Topical Application | [1] |
| Pyrethroid | Cypermethrin | 18.272 (µL/fly) | Topical Application | [2] |
| Organophosphate | Dichlorvos (DDVP) | 19.182 (µL/fly) | Topical Application | [2] |
| Neonicotinoid | Imidacloprid | 238.3 (ppm, LC50) | Not specified |
Note: Direct comparison of LD50 values in µ g/female and µL/fly or LC50 in ppm requires careful consideration of the formulations and densities of the compounds used in the respective studies.
Table 2: Comparative Efficacy against Culex quinquefasciatus (Southern House Mosquito) Larvae
| Insecticide Class | Active Ingredient | LC50 (µg/mL) | Test Method | Citation(s) |
| Natural Polyacetylene | This compound | 1.31 | Larval Bioassay (WHO) | [1] |
| Pyrethroid | Cypermethrin | Not directly comparable | Larval Bioassay (WHO) | |
| Organophosphate | Chlorpyrifos | 0.005 (S-Lab strain) | Larval Bioassay | [3] |
| Neonicotinoid | Imidacloprid | 0.011 (susceptible strain) | Larval Bioassay | [4] |
Note: A study comparing this compound and the pyrethroid cypermethrin found that this compound exhibited significantly lower toxicity to the non-target organism Daphnia magna, suggesting a more favorable environmental profile.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.
Topical Application Bioassay for Musca domestica
This method is used to determine the contact toxicity of an insecticide to adult houseflies.
-
Insect Rearing : Houseflies are reared under controlled laboratory conditions (typically 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod). Larvae are raised on a standard diet, and adults are provided with sugar and water.
-
Test Subjects : Adult female flies, 3-5 days old, are used for the assay.
-
Insecticide Preparation : The test compound (e.g., this compound, synthetic insecticide) is dissolved in a suitable solvent, typically acetone, to create a series of graded concentrations.
-
Application : A precise volume (usually 1 µL) of the insecticide solution is applied to the dorsal thorax of each anesthetized (e.g., with CO2) female fly using a calibrated microapplicator. A control group is treated with the solvent alone.
-
Observation : After treatment, the flies are placed in observation cages with access to food and water. Mortality is recorded at 24 hours post-application.
-
Data Analysis : The LD50 value, the dose required to kill 50% of the test population, is calculated using probit analysis.
Larval Bioassay for Culex quinquefasciatus
This assay, based on World Health Organization (WHO) guidelines, evaluates the larvicidal activity of a compound.
-
Insect Rearing : Mosquito larvae are reared in dechlorinated water under controlled conditions (27 ± 2°C, 75-85% RH, 14:10 hour light:dark photoperiod).
-
Test Subjects : Late third or early fourth instar larvae are used for the bioassay.
-
Insecticide Preparation : The test substance is dissolved in a suitable solvent (e.g., ethanol) to prepare a stock solution. Serial dilutions are then made in water to obtain the desired test concentrations.
-
Exposure : A group of 20-25 larvae is placed in a beaker containing 250 mL of the test solution. Each concentration is replicated multiple times. A control group is exposed to the solvent in water.
-
Observation : Larval mortality is recorded after 24 hours of continuous exposure.
-
Data Analysis : The LC50 value, the concentration that causes 50% mortality, is determined by probit analysis.
Mechanism of Action: Signaling Pathways
The insecticidal activity of both this compound and synthetic insecticides is primarily due to their neurotoxic effects. They disrupt the normal functioning of the insect's nervous system, leading to paralysis and death.
This compound: A Dual-Target Inhibitor
The primary mode of action of this compound is believed to be the inhibition of acetylcholinesterase (AChE) , an essential enzyme in the cholinergic synapses of the insect nervous system. Some evidence also suggests a potential secondary action on gamma-aminobutyric acid (GABA) receptors .
-
Acetylcholinesterase Inhibition : In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, binds to its receptors on the postsynaptic neuron to transmit a nerve impulse, and is then rapidly broken down by AChE. This compound inhibits AChE, leading to an accumulation of ACh in the synapse. This causes continuous stimulation of the postsynaptic neuron, resulting in hyperexcitation, paralysis, and ultimately, death of the insect.
-
Potential GABA Receptor Interaction : GABA is the primary inhibitory neurotransmitter in the insect central nervous system. It binds to GABA receptors, which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. If this compound acts as an antagonist at this receptor, it would block the inhibitory signal, leading to hyperexcitation.
Synthetic Insecticides: Targeted Disruption
Synthetic insecticides are broadly classified based on their mode of action.
-
Organophosphates and Carbamates (e.g., Chlorpyrifos, Oxamyl) : These compounds, similar to this compound, are potent inhibitors of AChE. They form a stable complex with the enzyme, preventing it from breaking down acetylcholine.
-
Pyrethroids (e.g., Cypermethrin) : These insecticides target the voltage-gated sodium channels in nerve cell membranes. They prolong the opening of these channels, leading to repetitive nerve firing, paralysis, and death.
-
Neonicotinoids (e.g., Imidacloprid) : These compounds are agonists of the nicotinic acetylcholine receptor (nAChR). They bind to these receptors, causing continuous stimulation and leading to paralysis and death. They are generally more selective for insect nAChRs than for mammalian receptors.
-
Phenylpyrazoles (e.g., Fipronil) : This class of insecticides acts as an antagonist of the GABA receptor. By blocking the chloride channel, they prevent the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Conclusion
This compound demonstrates potent insecticidal activity against key pests such as Musca domestica and Culex quinquefasciatus, with efficacy that, in some cases, is comparable to or exceeds that of certain synthetic insecticides. Its primary mode of action appears to be the inhibition of acetylcholinesterase, a mechanism shared with organophosphate and carbamate insecticides. The potential for a secondary mode of action on GABA receptors could contribute to its effectiveness and potentially delay the development of resistance.
While the available data is promising, further research is required to conduct direct, side-by-side comparisons of this compound with a broader range of synthetic insecticides across various insect species and under standardized conditions. Such studies will be crucial in fully elucidating its potential as a viable and environmentally safer alternative in integrated pest management programs. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and standardize future research in this important area.
References
A Comparative Analysis of Carlina Oxide from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Carlina oxide, a polyacetylene compound of significant interest for its diverse biological activities, isolated from various plant sources. By presenting key quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in research and development endeavors.
Botanical Sources and Yield of this compound
This compound has been predominantly isolated from plants belonging to the Asteraceae family. The yield and concentration of this bioactive compound vary significantly depending on the plant species and the extraction method employed. The following table summarizes the reported presence and yield of this compound from several documented botanical sources.
| Plant Species | Family | Part Used | This compound Content/Yield | Reference |
| Carlina acaulis | Asteraceae | Roots | > 90% of essential oil | [1] |
| 0.87% (w/w) yield from dry roots | [2][3] | |||
| 0.82% yield from dry plant material | [4] | |||
| Carthamus caeruleus | Asteraceae | Roots | Major component of essential oil (81.6%) | [5][6] |
| Carlina vulgaris | Asteraceae | Roots | 33.7% of essential oil | [7] |
| Carlina acanthifolia | Asteraceae | Roots | Principal component of essential oil (91.5%) | [6] |
| Atractylis gummifera | Asteraceae | Hydrosol | 79.1% of hydrosol extract | [8] |
Comparative Biological Activities
This compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, insecticidal, antioxidant, and anti-inflammatory effects. This section provides a comparative summary of these activities based on available experimental data.
Antimicrobial and Antifungal Activity
This compound has demonstrated potent activity against various pathogens. For instance, it has shown strong and selective activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, with an IC₅₀ of 1.0 μg/mL.[5] It is also effective against several strains of MRSA, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicans, and C. glabrata.[5] Furthermore, this compound has shown promise as a natural fungicide, effectively controlling the growth of Penicillium expansum on apples.[5][9][10][11]
Insecticidal and Acaricidal Activity
The insecticidal properties of this compound have been evaluated against several pests. The following table summarizes its efficacy:
| Target Pest | Assay Type | Metric | Value | Reference |
| Culex quinquefasciatus (larvae) | Acute toxicity | LC₅₀ | 1.31 µg/mL | [12][13] |
| Musca domestica (female) | Topical bioassay | LD₅₀ | 5.5 µ g/female | [12][13] |
| Aculops lycopersici (adults) | Contact toxicity | LC₅₀ | 205.32 µL/L⁻¹ | [2] |
| Bactrocera oleae (adults) | Protein bait formulation | LC₅₀ | 1052 ppm | [4] |
Antioxidant and Anti-inflammatory Activity
This compound isolated from Carthamus caeruleus and Atractylis gummifera has been shown to possess significant antioxidant properties, as determined by DPPH radical scavenging and Ferric-Reducing Antioxidant Power (FRAP) assays.[5][8][10][11] In anti-inflammatory studies, this compound exhibited a notable inhibitory effect on protein denaturation, with an 80.5% inhibition at a concentration of 15 g/L, which was more potent than the reference drug Diclofenac at the same concentration.[8]
Experimental Protocols
This section details the methodologies used for the extraction, purification, and analysis of this compound, as well as the protocols for key biological assays.
Extraction and Purification of this compound
A common method for the extraction of this compound from plant material is hydrodistillation or distillation using a Deryng apparatus.[2][3][14] The purification of this compound from the essential oil is typically achieved through silica gel column chromatography.
Protocol for Purification from Carlina acaulis Essential Oil: [1]
-
Prepare a silica gel (70-230 mesh) column.
-
Load 1.505 g of C. acaulis essential oil onto the column.
-
Elute the column with 100% n-hexane.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing pure this compound.
Figure 1. General experimental workflow for the extraction and purification of this compound.
Biological Assays
Antioxidant Activity (DPPH Assay): [5][10][11]
-
Prepare various concentrations of this compound in a suitable solvent.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Anti-inflammatory Activity (Protein Denaturation Inhibition): [8]
-
Prepare a reaction mixture containing this compound at different concentrations and bovine serum albumin.
-
Adjust the pH of the mixture and incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 57°C for 3 minutes.
-
After cooling, measure the turbidity at 660 nm.
-
Use Diclofenac sodium as a reference drug.
-
Calculate the percentage of inhibition of protein denaturation.
Signaling Pathway Involvement
While the precise molecular mechanisms of this compound are still under investigation, some studies have begun to shed light on its effects on cellular signaling. For example, in human melanoma cell lines (UACC-647), this compound has been observed to decrease the expression of AKT kinase and extracellular signal-regulated kinase 1/2 (ERK1/2).[14] It has also been shown to modify the expression of programmed cell death-ligand 1 (PD-L1) in certain cell lines.[14] These findings suggest that this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and immune response.
Figure 2. Proposed signaling pathway modulation by this compound in cancer cells.
Conclusion
This comparative guide highlights the potential of this compound from various plant sources as a valuable natural product for pharmaceutical and agrochemical applications. The data presented underscores the importance of selecting the appropriate botanical source and extraction methodology to optimize the yield and purity of this compound for specific research and development goals. Further investigation into the molecular mechanisms and a broader range of biological activities will continue to unveil the full therapeutic and commercial potential of this promising polyacetylene.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Biological Activities of this compound Isolated from the Roots of Carthamus caeruleus | Semantic Scholar [semanticscholar.org]
- 10. benthamscience.com [benthamscience.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Carlina Oxide: A Potent Antifungal Agent Seeking In Vivo Validation
A Comparative Guide for Researchers and Drug Development Professionals
Carlina oxide, a naturally occurring polyacetylene found in the essential oil of several plants from the Asteraceae family, has demonstrated significant antifungal properties in laboratory settings. While its efficacy against a range of fungal pathogens is promising, the validation of its antifungal activity in living organisms (in vivo) remains a critical and largely unexplored area of research. This guide provides a comprehensive comparison of this compound with other antifungal alternatives, focusing on available experimental data and outlining the necessary protocols for future in vivo validation.
Performance Snapshot: this compound vs. Antifungal Alternatives
Quantitative data on the antifungal activity of this compound is primarily derived from in vitro studies. The following table summarizes its performance against various fungal species and compares it with alternative antifungal agents for which in vivo data is available.
| Antifungal Agent | Fungal Species | In Vitro Efficacy (MIC/EC50) | In Vivo Model | In Vivo Efficacy | Citation |
| This compound | Penicillium expansum | - | Apple fruit | Promising control of infection | [1] |
| Candida albicans | 0.02 - 15 µg/mL | Not available | Not available | [2][3][4] | |
| Candida glabrata | 15 µg/mL | Not available | Not available | [2] | |
| Aspergillus niger | Reported activity | Not available | Not available | [3] | |
| Terpenoid Phenols (e.g., Carvacrol, Thymol) | Candida albicans | <0.03% (biofilm) | Not available | Not available | [5] |
| Polyacetylenic Alcohols (e.g., Falcarindiol analogs) | Monilia fructigena | EC50: 1.10 µg/mL | Apricot fruit | Similar or better than carbendazim | [6] |
| Phytophthora capsici | EC50: 2.70 µg/mL | Pepper plants | Similar or better than carbendazim | [6] | |
| Clove Oil | Colletotrichum gloeosporioides | MIC: 80 µL/L (vapor), 300 µL/L (contact) | Sweet cherry fruit | Effective inhibition | [7] |
| Oregano Oil | Microsporum canis | Low MICs | Cat (feline microsporiasis) | 4 out of 7 cats recovered | [8] |
Experimental Protocols: A Roadmap to In Vivo Validation
The transition from promising in vitro results to validated in vivo efficacy requires rigorous experimental protocols. Below are detailed methodologies for key experiments essential for the in vivo assessment of this compound's antifungal activity.
In Vitro Antifungal Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant fungal strains.
-
Methodology:
-
Fungal Strains: A selection of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are cultured on appropriate agar plates.
-
Broth Microdilution Assay: A standardized suspension of fungal cells is prepared. Serial dilutions of this compound are made in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
-
In Vivo Murine Model of Systemic Candidiasis
-
Objective: To evaluate the efficacy of this compound in treating a systemic fungal infection in a mammalian model.
-
Methodology:
-
Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are used.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: this compound is administered at various dosages and routes (e.g., oral, intraperitoneal) at specified time points post-infection. A control group receives a vehicle, and a positive control group receives a standard antifungal drug (e.g., fluconazole).
-
Monitoring: Mice are monitored daily for clinical signs of illness and survival.
-
Fungal Burden Assessment: At the end of the experiment, organs (e.g., kidneys, brain, spleen) are harvested, homogenized, and plated on selective agar to determine the fungal load (colony-forming units per gram of tissue).
-
Visualizing the Path Forward
To facilitate a clearer understanding of the experimental workflows and the current state of knowledge, the following diagrams have been generated.
Experimental workflow for antifungal drug validation.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Evaluation of the Antibacterial and Antifungal Activities of Carlina acaulis L. Essential Oil and Its Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Design, Synthesis, and Antifungal Activity of Polyacetylenic Alcohol Derivatives and Stereoisomers against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Carlina Oxide and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Carlina oxide, a naturally occurring polyacetylene found predominantly in the essential oil of Carlina acaulis roots, has garnered significant attention for its diverse biological activities.[1][2] Its potential as an antimicrobial, insecticidal, and cytotoxic agent has prompted further investigation into its mechanism of action and the development of synthetic analogues with enhanced efficacy and selectivity.[3][4] This guide provides a comprehensive comparison of the bioactivity of this compound and its synthetic derivatives, supported by experimental data and detailed methodologies.
Overview of Bioactivities
This compound exhibits a broad spectrum of biological effects, including:
-
Antimicrobial Activity: It has demonstrated efficacy against various Gram-positive bacteria and fungal strains.[2][5][6]
-
Insecticidal Activity: this compound is a potent insecticide against several insect vectors and agricultural pests.[3][7][8]
-
Cytotoxic Activity: It has shown toxic effects against both normal and cancerous cell lines, inducing apoptosis and necrosis.[1][9]
-
Antioxidant and Anti-inflammatory Properties: Studies have also reported its potential as an antioxidant and anti-inflammatory agent.[10][11][12]
The development of synthetic analogues aims to improve upon these activities, enhance target specificity, and reduce potential toxicity to non-target organisms and cells.[3][4]
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, comparing the bioactivity of this compound with its synthetic analogues.
Table 1: Insecticidal Activity against Culex quinquefasciatus
| Compound | LC50 (μg/mL)[3][4] |
| This compound | 1.31[3][4] |
| meta-chloro analogue | 0.71[3][4] |
| Carlina acaulis Essential Oil | 1.21[3][4] |
Table 2: Insecticidal Activity against Musca domestica
| Compound | LD50 (μ g/female )[3][13] |
| This compound | 5.5[3][13] |
| Analogue 2 | 2.9[13] |
| Analogue 3 | >10[13] |
| Analogue 4 | >10[13] |
| Analogue 5 | >10[13] |
Table 3: Cytotoxicity against Human Keratinocyte Cell Line (HaCaT)
| Compound | IC50 (μg/mL)[14] |
| This compound | 34.85 ± 2.4[14] |
| C. acaulis Essential Oil | 54.05 ± 5.0[14] |
| Analogue 2 | 20.26 ± 1.2[14] |
| Analogue 3 | 60.38 ± 3.5[14] |
| Analogue 4 | 52.68 ± 3.7[14] |
| Analogue 5 | 9.18 ± 0.3[14] |
| Analogue 7 | 37.39 ± 2.8[14] |
Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound MIC (mg/mL)[2] | C. acaulis Essential Oil MIC (mg/mL)[2] |
| Staphylococcus aureus | 0.33 - 5.35 | 2.7 - 10.9 |
| Candida species | 0.02 - 0.08 | 0.34 - 2.7 |
Experimental Protocols
A summary of the key experimental methodologies used to assess the bioactivity of this compound and its analogues is provided below.
Insecticidal Bioassays
-
Larvicidal Activity (Culex quinquefasciatus): Larvae are exposed to various concentrations of the test compounds in a suitable medium. Mortality is recorded after a specific time period (e.g., 24 hours), and the lethal concentration 50 (LC50) is calculated.[7]
-
Topical Application (Musca domestica): Adult female houseflies are treated with a precise dose of the test compound applied topically to a specific body region. Mortality is assessed after a set time, and the lethal dose 50 (LD50) is determined.[3][13]
Cytotoxicity Assay
-
MTT Assay: Human cell lines (e.g., HaCaT keratinocytes) are incubated with different concentrations of the test compounds. The MTT reagent is then added, which is converted to formazan by viable cells. The amount of formazan produced, proportional to the number of living cells, is quantified spectrophotometrically to determine the half-maximal inhibitory concentration (IC50).[1][14]
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the test substance are prepared in a liquid growth medium in a microtiter plate. A standardized inoculum of the target microorganism is added to each dilution. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[2][15]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for its bioactivity screening.
Caption: Effect of this compound on AKT and ERK1/2 signaling pathways.
Caption: General workflow for comparing bioactivity.
Conclusion
This compound is a promising natural product with a wide range of biological activities. The synthesis of its analogues has shown potential for improving its insecticidal efficacy and modulating its cytotoxic profile. For instance, the meta-chloro analogue exhibits significantly higher larvicidal activity against Culex quinquefasciatus compared to the parent compound.[3][4] Conversely, some synthetic analogues display increased cytotoxicity, while others show a better safety profile on human cells.[14] These findings highlight the importance of structure-activity relationship studies in the development of new therapeutic agents and biopesticides based on the this compound scaffold. Further research is warranted to explore the full potential of these compounds and to elucidate their mechanisms of action in greater detail.
References
- 1. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of the Antibacterial and Antifungal Activities of Carlina acaulis L. Essential Oil and Its Nanoemulsion [mdpi.com]
- 3. Synthesis of this compound Analogues and Evaluation of Their Insecticidal Efficacy and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive Evaluation of the Antibacterial and Antifungal Activities of Carlina acaulis L. Essential Oil and Its Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioactivity of Carlina acaulis Essential Oil and Its Main Component towards the Olive Fruit Fly, Bactrocera oleae: Ingestion Toxicity, Electrophysiological and Behavioral Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study | Semantic Scholar [semanticscholar.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Antimicrobial, anti-inflammatory, anti-ulcer and antioxidant activities of Carlina acanthifolia root essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 15. Comprehensive Evaluation of the Antibacterial and Antifungal Activities of Carlina acaulis L. Essential Oil and Its Nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Interactions of Carlina Oxide with Natural and Synthetic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Carlina oxide with other natural and synthetic compounds, supported by available experimental data. Detailed methodologies for key experiments are outlined, and signaling pathways are visualized to facilitate a deeper understanding of the observed synergies.
Synergistic Antioxidant and Anti-inflammatory Effects
Recent research has highlighted the potential of this compound to work in synergy with other compounds, enhancing its therapeutic properties. Notably, studies have demonstrated a significant synergistic effect when this compound is combined with the synthetic antioxidant butylated hydroxytoluene (BHT) and the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. These combinations have been shown to increase antioxidant and anti-inflammatory activities, respectively.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Table 1: Synergistic Antioxidant Activity of this compound and BHT
| Compound/Combination | Assay | IC50 (g/L) |
| This compound | DPPH Radical Scavenging | 8.5 |
| BHT | DPPH Radical Scavenging | 7.6 |
| This compound + BHT | DPPH Radical Scavenging | 1.5 |
| This compound | β-Carotene/Linoleic Acid Bleaching | 5.2 |
| BHT | β-Carotene/Linoleic Acid Bleaching | 4.8 |
| This compound + BHT | β-Carotene/Linoleic Acid Bleaching | 2.1 |
Table 2: Synergistic Anti-inflammatory Activity of this compound and Diclofenac
| Compound/Combination | Assay | Inhibition at 15 g/L (%) |
| This compound | Protein Denaturation Inhibition | 80.5 |
| Diclofenac | Protein Denaturation Inhibition | 65.8 |
| This compound + Diclofenac | Protein Denaturation Inhibition | 90.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagents: DPPH solution (0.1 mM in methanol), test samples, and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test samples and the positive control in a suitable solvent.
-
Add an equal volume of the DPPH working solution to each sample and control in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH solution is also prepared.[1]
-
Incubate the plate in the dark for 30 minutes at room temperature.[1][2]
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.[1][3]
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[2] The IC50 value is then determined from a plot of scavenging percentage against the concentration of the sample.
2. β-Carotene/Linoleic Acid Bleaching Assay
This assay assesses the ability of an antioxidant to prevent the discoloration of β-carotene caused by oxidation products of linoleic acid.
-
Reagents: β-carotene solution (in chloroform), linoleic acid, Tween 20, and oxygenated distilled water. A standard antioxidant like BHT is used as a positive control.[4]
-
Procedure:
-
A stock emulsion of β-carotene and linoleic acid is prepared.[4]
-
Aliquots of this emulsion are transferred to test tubes containing different concentrations of the test samples.[4]
-
The tubes are incubated in a water bath at 50°C for 2 hours.[4]
-
The absorbance of the samples is measured at 470 nm at the beginning (t=0) and after the incubation period (t=2h).[4]
-
-
Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching using the formula: % Inhibition = [1 - (Absorbance of sample at t=0 - Absorbance of sample at t=2h) / (Absorbance of control at t=0 - Absorbance of control at t=2h)] x 100.
Anti-inflammatory Activity Assay
1. Inhibition of Protein Denaturation Assay
This in vitro assay is based on the principle that protein denaturation is a hallmark of inflammation.
-
Reagents: Bovine serum albumin (BSA) solution (1%), phosphate-buffered saline (PBS, pH 6.4), and test samples. A standard anti-inflammatory drug like diclofenac is used as a positive control.
-
Procedure:
-
A reaction mixture is prepared containing the test sample, BSA solution, and PBS.[5]
-
The mixture is incubated at 37°C for 15-20 minutes.[5]
-
Denaturation is induced by heating the mixture at 70-72°C for 5 minutes.[5][6]
-
After cooling, the turbidity of the solution is measured at 660 nm using a spectrophotometer.[5][6]
-
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways involved in the synergistic antioxidant and anti-inflammatory effects, as well as a general workflow for synergy assessment.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. DPPH radical scavenging activity [bio-protocol.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. 4.7.3. β-Carotene/Linoleic Acid Bleaching Assay [bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. jddtonline.info [jddtonline.info]
- 7. innpharmacotherapy.com [innpharmacotherapy.com]
comparative cytotoxicity of Carlina oxide on normal vs. cancer cell lines
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of Carlina oxide, a natural polyacetylene compound, on various normal and cancerous human cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications and toxicological profile of this compound.
Summary of Cytotoxic Effects
This compound exhibits a range of cytotoxic activities that appear to be cell-line specific. Evidence suggests that certain cancer cell lines are susceptible to this compound-induced cell death, while some normal cell lines also show sensitivity. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values of this compound in different cell lines. It is important to note that the data is compiled from multiple studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cell Type | Classification | IC50 / LC50 (µg/mL) | Reference |
| HaCaT | Human Keratinocyte | Normal | 34.85 ± 2.4 (IC50) | [1] |
| HuDe | Human Dermis Fibroblasts | Normal | 3.83 (IC50) | |
| BJ | Human Foreskin Fibroblast | Normal | Susceptible (No IC50 given) | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Cancer | 6.74 (IC50) | |
| HCT116 | Human Colorectal Carcinoma | Cancer | Susceptible (No IC50 given) | |
| UACC-647 | Human Melanoma | Cancer | Susceptible (No IC50 given) | [2] |
| UACC-903 | Human Melanoma | Cancer | Resistant (No IC50 given) | [2] |
| C32 | Human Amelanotic Melanoma | Cancer | Resistant (No IC50 given) | [2] |
| HeLa | Human Cervical Adenocarcinoma | Cancer | 446 (LC50) | [2] |
Note: The susceptibility of BJ, HCT116, and UACC-647 cells, and the resistance of UACC-903 and C32 cells are based on qualitative descriptions and graphical data from the cited studies, as explicit IC50 values were not provided[2].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's cytotoxicity.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 3.125 to 50 µg/mL) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Apoptosis and Necrosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for this compound-induced apoptosis in susceptible cancer cells.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptosis pathway.
Mechanism of Action
In vitro studies have demonstrated that this compound induces both apoptosis and necrosis in sensitive cell lines[2]. A key finding in the UACC-647 melanoma cell line was the decreased expression of AKT kinase and extracellular signal-regulated kinase 1/2 (ERK1/2) upon treatment with this compound[2]. The AKT and ERK signaling pathways are crucial for promoting cell survival and proliferation in many cancers. By inhibiting these pathways, this compound appears to disrupt these pro-survival signals, leading to programmed cell death in susceptible cancer cells. Further research is required to fully elucidate the upstream mechanisms of how this compound interacts with cellular components to inhibit these pathways and to determine if this mechanism is conserved across different cell types.
References
Validating the Mechanism of Action of Carlina Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carlina oxide's performance against other compounds with similar biological activities. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist in validating its mechanism of action.
Executive Summary
This compound, a naturally occurring polyacetylene, has demonstrated a broad spectrum of biological activities, including insecticidal and cytotoxic effects. Its precise mechanism of action is still under investigation but is believed to involve multiple targets. This guide compares this compound to established compounds in these domains, providing quantitative data and detailed experimental protocols to facilitate further research and development.
Insecticidal Activity: A Multi-Target Approach
This compound's insecticidal properties are attributed to its potential interaction with several key components of the insect nervous system. Here, we compare its activity with well-characterized insecticides targeting the acetylcholinesterase (AChE) enzyme and the GABA-A receptor.
Comparison with Acetylcholinesterase (AChE) Inhibitors
A recent 2025 study has shown that the essential oil of Carthamus caeruleus, of which this compound is a major component (81.6%), exhibits significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] This positions this compound as a potential bio-insecticide with a mechanism that may parallel that of organophosphate and carbamate insecticides.
Table 1: Comparison of Acetylcholinesterase (AChE) Inhibition
| Compound | Class | Target Organism/Enzyme Source | IC50 (µM) |
| This compound | Polyacetylene | Not Specified in Snippet | Potent Inhibition Reported[1] |
| Carthamus caeruleus EO (81.6% this compound) | Essential Oil | Not Specified in Snippet | Promising IC50 values[1] |
| Chlorpyrifos | Organophosphate | Human Red Blood Cell AChE | 0.12[2] |
| Monocrotophos | Organophosphate | Human Red Blood Cell AChE | 0.25[2] |
| Profenofos | Organophosphate | Human Red Blood Cell AChE | 0.35[2] |
| Acephate | Organophosphate | Human Red Blood Cell AChE | 4.0[2] |
| Bendiocarb | Carbamate | Rat Brain AChE | 1[3] |
| Carbaryl | Carbamate | Rat Brain AChE | 17[3] |
| Aldicarb | Carbamate | Rat Brain AChE | ~1[3] |
Comparison with GABA-A Receptor Modulators
Another proposed mechanism for this compound's insecticidal action is the modulation of GABA-A receptors. This is a target for insecticides like fipronil.
Table 2: Comparison of GABA-A Receptor Activity
| Compound | Class | Assay Type | Target | Ki (nM) | IC50 (nM) |
| This compound | Polyacetylene | --- | --- | Data Not Available | Data Not Available |
| Fipronil | Phenylpyrazole | Radioligand Binding | Human β3 homopentamers | 1.8 | 2.4 |
| Fipronil | Phenylpyrazole | Radioligand Binding | Rat Brain Membranes | --- | 800 |
| Endosulfan | Organochlorine | [3H]EBOB Displacement | Human β3 homopentamers | --- | 59[4] |
| Lindane | Organochlorine | [3H]EBOB Displacement | Human β3 homopentamers | --- | 4.1[4] |
Cytotoxic Activity: Targeting Cancer Cell Proliferation and Survival
This compound has been shown to induce apoptosis and necrosis in cancer cells, with evidence suggesting its involvement in the AKT/ERK signaling pathways and the regulation of the immune checkpoint protein, PD-L1.[5][6]
Comparison with AKT/ERK Pathway Inhibitors
The AKT/ERK pathways are crucial for cell survival and proliferation, and their inhibition is a key strategy in cancer therapy.
Table 3: Comparison of Cytotoxic Activity (AKT/ERK Pathway Inhibitors)
| Compound | Target(s) | Cell Line | IC50 |
| This compound | AKT/ERK | UACC-647 melanoma | Decreased expression noted[5][6] |
| Ipatasertib | AKT | MDA-MB-231 (TNBC) | 10.4 µM[7] |
| XMD8-92 | ERK5 | MDA-MB-231 (TNBC) | 31.3 µM[7] |
| KO-947 | ERK1/2 | --- | 10 nM (enzymatic)[8] |
| MK-8353 | ERK1/2 | --- | 7-20 nM (enzymatic)[8] |
Comparison with PD-L1 Inhibitors
Modulation of the PD-1/PD-L1 immune checkpoint is a major breakthrough in cancer immunotherapy. This compound has been observed to modify PD-L1 expression.[5][6]
Table 4: Comparison of PD-L1 Inhibition
| Compound | Class | Assay Type | IC50 |
| This compound | Polyacetylene | qPCR (mRNA expression) | Modified expression noted[5][6] |
| BMS-1058 | Small Molecule | HTRF Binding Assay | 0.48 nM[9] |
| BMS-202 | Small Molecule | HTRF Binding Assay | 18 nM[9] |
| A9 | Small Molecule | HTRF Binding Assay | 0.93 nM[9] |
| Evixapodlin | Small Molecule | HTRF Binding Assay | Low nanomolar range[10] |
| MAX-10181 | Small Molecule | HTRF Binding Assay | Low nanomolar range[10] |
| INCB086550 | Small Molecule | HTRF Binding Assay | Low nanomolar range[10] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a spectrophotometric method to determine AChE activity.
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
1 U/mL AChE solution in phosphate buffer (prepare fresh and keep on ice).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Blank: 150 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL deionized water.
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent control.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank. To the blank, add 10 µL of deionized water.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 value.
GABA-A Receptor Radioligand Binding Assay
This protocol outlines a method to assess the binding of compounds to the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold 0.32 M sucrose (pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in deionized water, homogenize, and centrifuge again at 140,000 x g for 30 minutes.
-
Wash the pellet twice with binding buffer (50 mM Tris-HCl, pH 7.4).
-
Resuspend the final pellet in binding buffer and store at -70°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and wash twice with binding buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein/well).
-
Add the radioligand (e.g., 5 nM [³H]muscimol).
-
For non-specific binding, add a high concentration of a known ligand (e.g., 10 µM GABA).
-
For competition assays, add varying concentrations of the test compound.
-
Incubate at 4°C for 45 minutes.
-
-
Termination and Quantification:
-
Terminate the assay by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate specific binding and determine the Ki or IC50 values.
Cytotoxicity Assay (MTT Assay)
This protocol measures cell viability based on mitochondrial activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.
-
Incubation: Incubate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate at 37°C for 4 hours and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Western Blotting for AKT and ERK Phosphorylation
This protocol detects changes in the phosphorylation status of AKT and ERK.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
qPCR for PD-L1 mRNA Expression
This protocol quantifies the relative expression of PD-L1 mRNA.
-
RNA Extraction: Treat cells with the test compound, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with primers specific for PD-L1 and a reference gene (e.g., GAPDH or CALM2), and a SYBR Green or TaqMan probe-based master mix.
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of PD-L1 mRNA using the ΔΔCt method, normalized to the reference gene.
Visualizing the Mechanisms
Proposed Insecticidal Mechanisms of this compound
Caption: Proposed insecticidal signaling pathways of this compound.
Proposed Cytotoxic Mechanisms of this compound```dot
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of the Environmental Impact: Carlina Oxide vs. Traditional Pesticides
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to traditional pesticides. Carlina oxide, a naturally occurring polyacetylene from the roots of Carlina acaulis, has emerged as a promising candidate. This guide provides an objective comparison of the environmental impact of this compound against a range of traditional pesticides, supported by experimental data, detailed methodologies, and visual representations of toxicological pathways.
Quantitative Ecotoxicity Data
The following tables summarize the acute toxicity (LC50 values) of this compound and several widely used traditional pesticides on various non-target organisms. Lower LC50 values indicate higher toxicity.
Table 1: Acute Toxicity to Aquatic Invertebrates
| Pesticide | Test Organism | Exposure Duration | LC50 |
| This compound | Daphnia magna (Water Flea) | Not Specified | Lower toxicity than cypermethrin[1] |
| Cypermethrin (Pyrethroid) | Daphnia magna | 24 hours | 4.81 mg/L[2] |
| Chlorpyrifos (Organophosphate) | Not available | - | - |
| Glyphosate (Herbicide) | Daphnia magna | 48 hours | 97 mg/L |
| Imidacloprid (Neonicotinoid) | Daphnia magna | 48 hours | 85 mg/L |
Table 2: Acute Toxicity to Vertebrates
| Pesticide | Test Organism | Exposure Duration | LC50 |
| This compound | Danio rerio (Zebrafish) Embryo | 96 hours | 10.13 µg/mL[2] |
| Cypermethrin (Pyrethroid) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 0.62 µg/L |
| Chlorpyrifos (Organophosphate) | Danio rerio (Zebrafish) | 96 hours | 0.007 mg/L (7 µg/L)[3] |
| Glyphosate (Herbicide) | Danio rerio (Zebrafish) | 96 hours | >100 mg/L |
| Imidacloprid (Neonicotinoid) | Oncorhynchus mykiss (Rainbow Trout) | 96 hours | >100 mg/L |
Table 3: Toxicity to Other Non-Target Organisms
| Pesticide | Test Organism | Effect |
| This compound | Typhlodromus exhilaratus (Predatory Mite) | Moderate ovicidal effect and mortality on females[4] |
| Neonicotinoids | Bees and other pollinators | Declines in populations, impaired foraging and brood care[5][6] |
Experimental Protocols
Zebrafish Embryo Acute Toxicity Test (ZFET)
The acute toxicity of this compound on zebrafish embryos was determined using the Zebrafish Embryo Acute Toxicity Test (ZFET), following OECD Guideline 236.[7]
Methodology:
-
Test Organisms: Newly fertilized zebrafish (Danio rerio) eggs are used.
-
Exposure: Eggs are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours.
-
Endpoints: Lethal endpoints are observed and recorded at 24, 48, 72, and 96 hours. These include:
-
Coagulation of the embryo.
-
Lack of somite formation.
-
Non-detachment of the tail from the yolk sac.
-
Absence of heartbeat.
-
-
Data Analysis: The LC50 value, the concentration lethal to 50% of the embryos, is calculated at 96 hours.
To visualize the workflow of the ZFET, see the diagram below.
Caption: Zebrafish Embryo Acute Toxicity Test (ZFET) Workflow.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The potential of this compound and organophosphate pesticides to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system, is often assessed using the Ellman's method.
Methodology:
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[8]
-
Reaction Mixture: A typical reaction mixture in a 96-well plate includes a phosphate buffer (pH 8.0), the AChE enzyme, DTNB, and the test substance (inhibitor).
-
Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader.
-
Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the rate of reaction in the presence of the test substance to the rate of a control reaction without the inhibitor.
The experimental workflow for the AChE inhibition assay is depicted below.
Caption: Acetylcholinesterase Inhibition Assay Workflow.
Signaling Pathways of Toxicity
Understanding the molecular mechanisms by which pesticides exert their toxic effects on non-target organisms is crucial for a comprehensive environmental impact assessment.
This compound: Potential Acetylcholinesterase Inhibition
While the precise signaling pathway of this compound in non-target organisms is not fully elucidated, evidence suggests it may act as an acetylcholinesterase (AChE) inhibitor.[9] This mechanism is shared with organophosphate and carbamate pesticides.
The proposed signaling pathway for this compound's neurotoxicity is illustrated below.
Caption: Proposed AChE Inhibition by this compound.
Traditional Pesticides: Diverse Mechanisms of Action
Traditional pesticides employ various mechanisms to exert their toxic effects.
-
Organophosphates (e.g., Chlorpyrifos): These compounds irreversibly inhibit acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[10][11] This results in continuous stimulation of postsynaptic receptors, causing neurotoxicity.
The signaling pathway of organophosphate toxicity is shown below.
Caption: Organophosphate-induced Neurotoxicity.
-
Pyrethroids (e.g., Cypermethrin): Pyrethroids act on the voltage-gated sodium channels of nerve cells, causing them to remain open for an extended period.[3][12] This leads to a continuous influx of sodium ions, resulting in repetitive nerve impulses, paralysis, and death.
The diagram below illustrates the mechanism of pyrethroid toxicity.
Caption: Pyrethroid Action on Sodium Channels.
-
Neonicotinoids (e.g., Imidacloprid): Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][13] They bind to these receptors, causing continuous stimulation, which leads to paralysis and death. Their selectivity for insect nAChRs over vertebrate nAChRs is a key feature.[2]
The signaling pathway of neonicotinoid toxicity is depicted below.
Caption: Neonicotinoid Action on nAChRs.
-
Glyphosate: The primary mode of action for glyphosate is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the production of aromatic amino acids in plants and some microorganisms.[14] This pathway is absent in animals. However, some studies suggest that at high concentrations, glyphosate formulations can have other toxic effects on non-target aquatic organisms, potentially through the disruption of energy metabolism and calcium homeostasis.[8]
The primary mechanism of glyphosate in target organisms is shown below.
Caption: Glyphosate's Inhibition of the Shikimate Pathway.
Conclusion
This comparative guide highlights the differing environmental impact profiles of this compound and traditional pesticides. While this compound demonstrates toxicity to certain non-target organisms, some studies suggest it may have a more favorable profile compared to certain broad-spectrum synthetic pesticides, particularly in its effects on some predatory insects and mites. However, the high toxicity of this compound to zebrafish embryos underscores the need for thorough risk assessments.
Traditional pesticides, with their well-defined and potent modes of action, continue to pose significant risks to a wide array of non-target species and the broader ecosystem. The data presented here, along with the detailed experimental protocols and signaling pathway diagrams, provide a foundation for informed decision-making in the development and application of pest management strategies, encouraging a shift towards more sustainable and environmentally conscious approaches. Further research into the specific long-term environmental fate and chronic toxicity of this compound is warranted to fully establish its role as a viable and safer alternative to traditional pesticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of selective actions of neonicotinoids on insect nicotinic acetylcholine receptors | Semantic Scholar [semanticscholar.org]
- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecotoxicological effects of the herbicide glyphosate in non-target aquatic species: Transcriptional responses in the mussel Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lethal and Sublethal Effects of this compound and Acmella oleracea Extract Enriched in N-Alkylamides on Aculops lycopersici (Acari: Eriophyidae) and Its Predator Typhlodromus exhilaratus (Acari: Phytoseiidae) in Laboratory Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Swimming impairment and acetylcholinesterase inhibition in zebrafish exposed to copper or chlorpyrifos separately, or as mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorpyrifos toxicity in fish: A Review [cwejournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 14. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carlina Oxide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Carlina oxide in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment. This compound, a natural polyacetylene, has demonstrated significant biological activity, including high toxicity in both in vitro and in vivo studies.[1][2] Therefore, it must be managed as hazardous chemical waste.
I. Hazard Assessment and Classification
This compound is characterized by its cytotoxic effects on a range of cell lines, including both normal and cancerous human cells.[1][2][3][4] Its insecticidal and antimicrobial properties further underscore its biological potency.[5][6] Due to its inherent toxicity, any waste containing this compound, including pure substance, contaminated labware, and solutions, must be classified as hazardous.
Quantitative Toxicity Data:
| Metric | Organism/Cell Line | Value | Reference |
| LC50 (96h) | Zebrafish (in vivo) | 10.13 µg/mL | [1][2] |
| Cytotoxicity | Various human cell lines | Induces apoptosis and necrosis | [1][2][3] |
II. Operational Disposal Plan: Step-by-Step Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Solid Waste:
-
Collect all contaminated solid materials, such as unused this compound, contaminated filter paper, gloves, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated sharps container that is then treated as hazardous waste.
-
3. Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
4. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for waste pickup schedules.
5. Disposal:
-
Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[7]
III. Experimental Protocol Decontamination
-
All non-disposable laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
A recommended procedure is to rinse surfaces with a suitable solvent (such as ethanol or acetone, depending on the equipment's compatibility) to solubilize and remove the this compound, followed by a wash with soap and water.
-
All cleaning materials (e.g., wipes, solvent rinses) must be collected and disposed of as hazardous waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific chemical hygiene and hazardous waste management plans.
References
- 1. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Guidelines for Carlina Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Carlina oxide. The following procedural guidance is based on available toxicological data and general best practices for handling cytotoxic compounds.
Compound Information and Known Hazards
This compound is a natural polyacetylene derived from the roots of Carlina acaulis[1]. It is a potent bioactive compound with demonstrated cytotoxicity and insecticidal properties[2][3]. Due to its biological activity, it must be handled with appropriate caution in a laboratory setting.
Key Hazards:
-
Cytotoxicity: this compound has been shown to be cytotoxic to various vertebrate and human cell lines, including those of the human dermis[2]. Studies have demonstrated that it can induce apoptosis and necrosis in both normal and melanoma cells[1][4].
-
High In Vivo Toxicity: Research has indicated high in vivo toxicity in zebrafish embryos, with a lethal concentration (LC50) comparable to that of well-known toxins[1].
-
Acetylcholinesterase (AChE) Inhibitor: this compound also functions as an inhibitor of acetylcholinesterase[2].
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a stringent PPE protocol is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended). |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Body Protection | A fully buttoned lab coat. A disposable gown is recommended for handling larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the neat compound or creating solutions. All handling of the solid compound should be done in a certified chemical fume hood. |
Operational Plan for Safe Handling
The following step-by-step procedure should be followed to ensure the safe handling of this compound in a laboratory environment.
Step 1: Preparation and Engineering Controls
-
Designate a specific area within a certified chemical fume hood for handling this compound.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare all necessary materials, including appropriate solvents, glassware, and waste containers, before handling the compound.
Step 2: Weighing and Solution Preparation
-
Handle the neat (solid) form of this compound exclusively within a chemical fume hood.
-
Use appropriate tools to handle the solid, minimizing the creation of dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Step 3: Experimental Use
-
Keep all containers of this compound tightly sealed when not in use.
-
Clearly label all solutions containing this compound with the compound name, concentration, and hazard warnings.
-
Conduct all experimental procedures involving this compound within the designated fume hood.
Step 4: Decontamination
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution, such as a dilute bleach solution followed by a water rinse, should be used, although compatibility with all lab surfaces should be verified.
-
Wipe down the work area in the fume hood after each use.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is outside of a fume hood, restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the spill area.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and disposable labware, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal Method: Dispose of all this compound waste through your institution's hazardous waste management program.
Quantitative Toxicity Data
The following table summarizes the available lethal concentration (LC50) data for this compound.
| Organism | Exposure Time | LC50 |
| Culex pipiens larvae | Not Specified | 1.39 µg/mL |
| Zebrafish (Danio rerio) | 96 hours | 10.13 µg/mL |
| Aculops lycopersici | Not Specified | 205.32 µL/L |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Toxicity of this compound—A Natural Polyacetylene from the Carlina acaulis Roots—In Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of this compound-A Natural Polyacetylene from the Carlina acaulis Roots-In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
